molecular formula C22H23NO4 B7853611 Fmoc-3-amino-1-cyclohexane carboxylic acid CAS No. 1242268-10-5

Fmoc-3-amino-1-cyclohexane carboxylic acid

Katalognummer: B7853611
CAS-Nummer: 1242268-10-5
Molekulargewicht: 365.4 g/mol
InChI-Schlüssel: JSVAQZVOHKGTJY-HUUCEWRRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Fmoc-3-amino-1-cyclohexane carboxylic acid is a useful research compound. Its molecular formula is C22H23NO4 and its molecular weight is 365.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Fmoc-3-amino-1-cyclohexane carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-3-amino-1-cyclohexane carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

(1R,3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4/c24-21(25)14-6-5-7-15(12-14)23-22(26)27-13-20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20/h1-4,8-11,14-15,20H,5-7,12-13H2,(H,23,26)(H,24,25)/t14-,15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSVAQZVOHKGTJY-HUUCEWRRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C[C@@H](C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701133097
Record name rel-(1R,3R)-3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701133097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1242268-10-5
Record name rel-(1R,3R)-3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]cyclohexanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1242268-10-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-(1R,3R)-3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701133097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Fmoc-3-amino-1-cyclohexane carboxylic acid CAS number and properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Fmoc-cis-3-amino-1-cyclohexanecarboxylic Acid: Properties, Applications, and Protocols

Introduction

Fmoc-cis-3-amino-1-cyclohexanecarboxylic acid is a pivotal synthetic building block for researchers and scientists engaged in peptide synthesis and drug development.[1] Identified by its CAS Number 312965-05-2 , this compound is a non-proteinogenic β-amino acid derivative.[2][3] Its unique structural properties, particularly the cis-configuration of the cyclohexane ring, offer a powerful tool for introducing conformational constraints into peptide structures. This guide provides a comprehensive overview of its chemical properties, the critical role of the Fmoc protecting group, and a detailed protocol for its application in Solid-Phase Peptide Synthesis (SPPS).

The core value of this molecule lies in its ability to create peptides with improved biological activity and selectivity. The rigid cyclohexyl backbone restricts the peptide's flexibility, which can lead to a more defined three-dimensional structure, enhancing its binding affinity and stability. The presence of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is central to its utility, enabling a mild and orthogonal strategy for peptide chain elongation.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of Fmoc-cis-3-amino-1-cyclohexanecarboxylic acid is essential for its effective use in synthesis, purification, and characterization. The key properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 312965-05-2[1][2][3][4]
Molecular Formula C22H23NO4[1][2][3][4]
Molecular Weight 365.4 g/mol [1][2]
Appearance White to off-white crystalline powder[1][4]
Melting Point 195-205 °C[1]
Purity ≥95% (typically ≥98% by HPLC)[1][4]
Synonyms Fmoc-1,3-cis-Achc-OH, Fmoc-(+/-)-cis-3-aminocyclohexane-1-carboxylic acid[1][3]
Storage Conditions Store at 0-8 °C[1][4]

The Strategic Role of the Fmoc Protecting Group

The use of the Fmoc group is a cornerstone of modern peptide synthesis, offering a milder alternative to the harsher, acid-based deprotection steps of traditional Boc (tert-butyloxycarbonyl) chemistry.[5][6] This is particularly advantageous when synthesizing complex peptides or those containing acid-sensitive modifications.[5]

Orthogonality and Mild Deprotection: The Fmoc group is stable under the acidic conditions used to cleave most side-chain protecting groups and the final peptide from the resin.[7] However, it is readily removed by a mild base, typically a solution of 20% piperidine in a solvent like dimethylformamide (DMF).[6] This orthogonality ensures that only the N-terminal amine is deprotected at each step, allowing for precise, stepwise elongation of the peptide chain.[8]

The deprotection mechanism is a base-initiated β-elimination, as illustrated below. The piperidine abstracts a proton from the fluorenyl ring system, leading to the elimination of dibenzofulvene and the release of the free amine.

Caption: Mechanism of Fmoc deprotection by piperidine.

Core Application: Solid-Phase Peptide Synthesis (SPPS)

Fmoc-cis-3-amino-1-cyclohexanecarboxylic acid is primarily used as a building block in SPPS to create peptides with unique structural features. The SPPS workflow is a cyclical process that allows for the efficient, automated synthesis of peptides on a solid support (resin).[6]

SPPS_Workflow A 1. Start with Resin-Bound Amino Acid (Fmoc Protected) B 2. Fmoc Deprotection (20% Piperidine in DMF) A->B C 3. Wash Resin (Remove excess reagents) B->C D 4. Activate Carboxyl Group of Fmoc-cis-3-amino-1-cyclohexane carboxylic acid (e.g., with HBTU/DIPEA) C->D E 5. Couple Activated Amino Acid to Resin-Bound Peptide D->E F 6. Wash Resin (Remove byproducts) E->F G Repeat Cycle for Next Amino Acid F->G H Final Cleavage & Deprotection (e.g., with TFA) F->H After Final Cycle G->B Next Cycle

Caption: General workflow for SPPS using Fmoc chemistry.

Detailed Experimental Protocol: Incorporation into a Peptide Chain

This protocol outlines the manual steps for coupling Fmoc-cis-3-amino-1-cyclohexanecarboxylic acid to a growing peptide chain on a solid support resin (e.g., Rink Amide resin).

Materials:

  • Resin with N-terminal Fmoc-protected peptide

  • Fmoc-cis-3-amino-1-cyclohexanecarboxylic acid

  • Dimethylformamide (DMF), peptide synthesis grade

  • Deprotection solution: 20% (v/v) piperidine in DMF

  • Coupling Reagents:

    • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

    • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Reaction vessel with a frit for solvent drainage

Methodology:

  • Resin Swelling & Preparation:

    • Place the peptide-resin in the reaction vessel.

    • Wash the resin with DMF (3 x 1 minute) to swell it and prepare it for reaction. This ensures that reactive sites within the resin beads are accessible.

  • Fmoc Group Deprotection:

    • Add the 20% piperidine/DMF solution to the resin.

    • Agitate gently for 3 minutes. Drain the solution.

    • Add a fresh aliquot of the deprotection solution and agitate for 10-15 minutes. This two-step process ensures complete removal of the Fmoc group.

    • Drain the solution and wash the resin thoroughly with DMF (5 x 1 minute) to remove all traces of piperidine, which would otherwise neutralize the incoming activated amino acid.

  • Amino Acid Activation:

    • In a separate vial, dissolve Fmoc-cis-3-amino-1-cyclohexanecarboxylic acid (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in a minimal amount of DMF.

    • Add DIPEA (6 equivalents) to the solution. The presence of the base (DIPEA) facilitates the formation of the active HOBt ester by HBTU, which is the reactive species for coupling.[7]

    • Allow the activation mixture to pre-activate for 5-10 minutes.

  • Coupling Reaction:

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture at room temperature for 1-2 hours. The extended time ensures efficient coupling, which can sometimes be slower for sterically hindered or non-standard amino acids.

    • Optional: Monitor the coupling progress using a colorimetric test (e.g., Kaiser test). A negative result (yellow beads) indicates a complete reaction.

  • Washing:

    • Drain the coupling solution from the reaction vessel.

    • Wash the resin thoroughly with DMF (3 x 1 minute), followed by DCM (3 x 1 minute), and finally DMF again (3 x 1 minute). This comprehensive washing removes unreacted reagents and soluble byproducts.

  • Cycle Repetition or Finalization:

    • The resin is now ready for the next coupling cycle (return to Step 2).

    • If the synthesis is complete, the resin can be washed with DCM and methanol and dried under vacuum before final cleavage.

Safety, Handling, and Storage

Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring laboratory safety.

  • Handling: Always handle the compound in a well-ventilated area or a chemical fume hood.[9][10] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat, to avoid contact with skin and eyes.[9][11] Avoid the formation of dust and aerosols.[9]

  • Storage: Store the compound in a tightly sealed container in a refrigerator at 0-8 °C.[1][4] This minimizes degradation and preserves its reactivity for synthesis.

  • Safety: While specific toxicity data is limited, the compound may cause skin, eye, and respiratory irritation.[11][12] In case of exposure, follow standard first-aid measures such as rinsing the affected area with plenty of water.[10][11]

Conclusion

Fmoc-cis-3-amino-1-cyclohexanecarboxylic acid is a highly valuable and specialized reagent in the field of peptide chemistry. Its rigid cyclic structure provides a reliable method for introducing conformational constraints, a key strategy in designing peptides with enhanced therapeutic properties. The Fmoc group facilitates its seamless integration into established SPPS workflows under mild conditions. By understanding its properties and applying robust synthetic protocols, researchers can effectively leverage this compound to advance the frontiers of drug discovery and materials science.

References

  • ChemSrc. (n.d.). 1-[(Fmoc)amino]cyclohexanecarboxylic acid SDS, 162648-54-6 Safety Data Sheets. Retrieved from ChemSrc. [Link]

  • Thermo Fisher Scientific. (2025, September 7). SAFETY DATA SHEET: 1-Aminocyclohexanecarboxylic acid. Retrieved from Thermo Fisher Scientific. [Link]

  • Oakwood Chemical. (n.d.). Fmoc-1-amino-4-oxo-cyclohexane carboxylic acid. Retrieved from Oakwood Chemical. [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from AAPPTec. [Link]

  • PubChem. (n.d.). 3-Aminocyclohexanecarboxylic acid. Retrieved from National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). (1S,3S)-3-Aminocyclohexanecarboxylic acid. Retrieved from National Center for Biotechnology Information. [Link]

  • Cheméo. (n.d.). Chemical Properties of Cyclopentanecarboxylic acid, 3-amino-, cis- (CAS 49805-32-5). Retrieved from Cheméo. [Link]

  • Molecules. (2015). Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. Retrieved from MDPI. [Link]

  • ResearchGate. (2025, August 6). A new method of preparing (1R,3S)-3-amino-1-cyclohexane-carboxylic acid. Retrieved from ResearchGate. [Link]

  • Google Patents. (n.d.). WO2015102893A1 - Process for the preparation of cyclohexane carboxylic acid compounds.

Sources

An In-depth Technical Guide to the Synthesis and Purification of Fmoc-3-amino-1-cyclohexane carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the synthesis and purification of Fmoc-3-amino-1-cyclohexane carboxylic acid, a crucial building block in peptide synthesis and drug discovery. The unique cyclic structure of this non-proteinogenic amino acid introduces conformational constraints into peptides, which can enhance biological activity and selectivity.[1] This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, step-by-step protocols.

Strategic Importance in Peptide and Medicinal Chemistry

Fmoc-3-amino-1-cyclohexane carboxylic acid, available as both cis and trans isomers, is a valuable tool for medicinal chemists.[2][3] The incorporation of this cyclic β-amino acid can lead to the development of novel therapeutics with improved pharmacological profiles.[4][5] The fluorenylmethyloxycarbonyl (Fmoc) protecting group is favored for its stability during peptide synthesis and its facile, base-catalyzed removal, which is a cornerstone of modern solid-phase peptide synthesis (SPPS).[6][7][8]

Synthesis of the Precursor: 3-Amino-1-cyclohexane carboxylic acid

The synthesis of the Fmoc-protected derivative begins with the unprotected 3-amino-1-cyclohexane carboxylic acid. This precursor can be synthesized through various routes, often resulting in a mixture of cis and trans isomers that may require separation.[3] One common approach involves the reduction of a corresponding nitro- or aminobenzoic acid precursor. For instance, p-aminobenzoic acid can be catalytically hydrogenated to yield a mixture of cis- and trans-4-aminocyclohexanecarboxylic acid, and similar principles can be applied to obtain the 3-amino isomer.[9] The stereochemical outcome of such reductions can be influenced by the choice of catalyst and reaction conditions.

Alternatively, stereospecific syntheses have been developed to obtain specific isomers. For example, a practical synthesis of stereoisomers of 3-aminocyclohexanecarboxylic acid has been achieved from cyclohexane-1,3-dicarboxylic acid.[2][10] This method involves the formation of a cyclic anhydride, followed by enzymatic desymmetrization and a Curtius-type rearrangement to introduce the amino group with defined stereochemistry.[10]

Fmoc Protection: A Step-by-Step Protocol

The core of the synthesis is the protection of the amino group of 3-amino-1-cyclohexane carboxylic acid with the Fmoc group. The following protocol is a generalized yet robust procedure that can be adapted for this specific amino acid.

Experimental Protocol: Fmoc Protection
  • Dissolution of the Amino Acid: Dissolve one equivalent of 3-amino-1-cyclohexane carboxylic acid in a 10% aqueous solution of sodium carbonate or a mixture of dioxane and aqueous sodium bicarbonate.[6] The basic conditions are crucial for deprotonating the amino group, rendering it nucleophilic.

  • Addition of the Fmoc Reagent: Slowly add a solution of 1.05 equivalents of 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in dioxane or acetone to the amino acid solution with vigorous stirring at 0-5°C.[6] The slight excess of the Fmoc reagent ensures complete reaction. Fmoc-OSu is often preferred due to its higher stability and reduced formation of byproducts compared to Fmoc-Cl.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours or overnight.[6] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Dilute the reaction mixture with water.

    • Wash the aqueous solution with diethyl ether to remove any unreacted Fmoc-Cl or byproducts like dibenzofulvene.[6]

    • Acidify the aqueous layer to a pH of 2-3 with dilute hydrochloric acid. This protonates the carboxylic acid, causing the Fmoc-protected amino acid to precipitate.[6]

  • Extraction: Extract the precipitated Fmoc-3-amino-1-cyclohexane carboxylic acid with a suitable organic solvent such as ethyl acetate.[6]

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.[6]

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Extraction Amino_Acid 3-Amino-1-cyclohexane carboxylic acid Reaction_Mixture Reaction Mixture Amino_Acid->Reaction_Mixture Dissolve in Base Aq. Na2CO3 / Dioxane Base->Reaction_Mixture Fmoc_Reagent Fmoc-Cl or Fmoc-OSu Fmoc_Reagent->Reaction_Mixture Add slowly Dilution Dilute with Water Reaction_Mixture->Dilution After reaction Crude_Product Crude Fmoc-3-amino-1-cyclohexane carboxylic acid Washing Wash with Diethyl Ether Dilution->Washing Acidification Acidify with HCl Washing->Acidification Extraction_Step Extract with Ethyl Acetate Acidification->Extraction_Step Drying Dry and Concentrate Extraction_Step->Drying Drying->Crude_Product

Caption: Synthetic workflow for Fmoc protection.

Purification Strategies for High-Purity Product

The purity of Fmoc-amino acids is paramount for successful peptide synthesis, as impurities can lead to truncated or modified peptide sequences.[4] A multi-step purification approach is often necessary to achieve the desired purity (typically ≥98% by HPLC).[1]

Recrystallization

Recrystallization is a powerful technique for purifying crystalline solids. The choice of solvent system is critical and often determined empirically.

Experimental Protocol: Recrystallization

  • Solvent Selection: A common solvent system for Fmoc-amino acids is an ethanol/water mixture.[11] Other systems like ethyl acetate/hexane can also be effective.[6] The ideal solvent system will dissolve the crude product at an elevated temperature but result in poor solubility at lower temperatures.

  • Dissolution: Dissolve the crude Fmoc-3-amino-1-cyclohexane carboxylic acid in a minimal amount of the hot solvent system.[11]

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to induce crystallization.[11]

  • Isolation and Drying: Collect the crystals by filtration, wash them with a small amount of the cold solvent system, and dry them under vacuum.[11]

Table 1: Common Recrystallization Solvent Systems for Fmoc-Amino Acids

Solvent SystemRationale
Ethanol/WaterGood balance of polarity for dissolving the Fmoc-amino acid at elevated temperatures while allowing for precipitation upon cooling.[11]
Ethyl Acetate/HexaneEthyl acetate acts as the primary solvent, while hexane is the anti-solvent that reduces solubility and promotes crystallization.[6]
Dichloromethane/HexaneSimilar to ethyl acetate/hexane, this system is effective for less polar impurities.
Column Chromatography

For impurities that are difficult to remove by recrystallization, column chromatography is the method of choice.[12]

Experimental Protocol: Column Chromatography

  • Stationary Phase: Silica gel is the most common stationary phase for the purification of Fmoc-amino acids.[12][13]

  • Mobile Phase: A gradient of ethyl acetate in hexane or dichloromethane is typically used. The addition of a small amount of acetic acid or formic acid to the mobile phase can improve peak shape and prevent streaking by keeping the carboxylic acid protonated.

  • Loading and Elution: The crude product is dissolved in a minimal amount of the mobile phase and loaded onto the column. The column is then eluted with the mobile phase, and fractions are collected.

  • Analysis: The collected fractions are analyzed by TLC or HPLC to identify those containing the pure product.

  • Concentration: The pure fractions are combined and the solvent is removed under reduced pressure.

Visualization of the Purification Workflow

Purification_Workflow Crude_Product Crude Fmoc-3-amino-1-cyclohexane carboxylic acid Recrystallization Recrystallization (e.g., Ethanol/Water) Crude_Product->Recrystallization Purity_Check_1 Purity Check (HPLC/TLC) Recrystallization->Purity_Check_1 Column_Chromatography Column Chromatography (Silica Gel) Purity_Check_2 Purity Check (HPLC/TLC) Column_Chromatography->Purity_Check_2 Purity_Check_1->Column_Chromatography If purity < 98% Pure_Product Pure Fmoc-3-amino-1-cyclohexane carboxylic acid (≥98%) Purity_Check_1->Pure_Product If purity ≥ 98% Purity_Check_2->Pure_Product

Caption: General purification workflow for Fmoc-amino acids.

Quality Control and Characterization

The final product must be rigorously characterized to confirm its identity and purity.

Table 2: Analytical Techniques for Characterization

TechniquePurposeExpected Results
HPLC (High-Performance Liquid Chromatography) To determine the purity of the final product.[4][13]A single major peak with an area percentage of ≥98%. Chiral HPLC can be used to determine enantiomeric purity if a single enantiomer was synthesized.[14][15][16]
¹H NMR (Proton Nuclear Magnetic Resonance Spectroscopy) To confirm the chemical structure.The spectrum should show characteristic peaks for the Fmoc group (aromatic protons between 7.3 and 7.8 ppm) and the cyclohexyl ring protons.
Mass Spectrometry (MS) To confirm the molecular weight.The observed mass should correspond to the calculated molecular weight of C₂₂H₂₃NO₄ (365.43 g/mol ).[1][17]
Melting Point To assess purity and for identification.A sharp melting point range is indicative of high purity. For Fmoc-cis-3-aminocyclohexane carboxylic acid, a melting point of 195-205 °C has been reported.[1]

Conclusion and Future Perspectives

The synthesis and purification of Fmoc-3-amino-1-cyclohexane carboxylic acid are critical processes for its application in advanced peptide synthesis and drug development. While the general procedures for Fmoc protection are well-established, the purification of this specific cyclic amino acid may require careful optimization of recrystallization and chromatographic conditions to achieve the high purity required for pharmaceutical applications. The protocols and insights provided in this guide offer a solid foundation for researchers to successfully synthesize and purify this valuable building block, paving the way for the creation of novel and more effective peptide-based therapeutics.

References

  • Sethi, M. K., et al. (2020). Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 8(3), 95-104. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Stereoisomers of 3-Aminocyclohexanecarboxylic Acid andcis-3-Aminocyclohexene-5-carboxylic Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). A new method of preparing (1R,3S)-3-amino-1-cyclohexane-carboxylic acid. Retrieved from [Link]

  • Sorbead India. (n.d.). Amino Acid Purification - Column Chromatography. Retrieved from [Link]

  • SkariC, V., KovaEeviC, M., & SkariC, D. (1976). Synthesis of Peptides containing cis- or trans-3- or 4-Aminocyclohexane- carboxylic Acid Residues. Journal of the Chemical Society, Perkin Transactions 1, 1199-1203. Retrieved from [Link]

  • Google Patents. (n.d.). CN103373940A - Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain.
  • Royal Society of Chemistry. (n.d.). Accelerated Fmoc Solid-phase Synthesis of Peptides with Aggregation-disrupting Backbones. Retrieved from [Link]

  • Google Patents. (n.d.). WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives.
  • Spring, D. R., et al. (2007). Efficient Synthesis of Fmoc-Protected Azido Amino Acids. Synlett, 2007(12), 1935-1937. Retrieved from [Link]

  • Gellman, S. H., et al. (1998). Synthesis and Characterization of trans-2-Aminocyclohexanecarboxylic Acid Oligomers: An Unnatural Helical Secondary Structure. Journal of the American Chemical Society, 120(2), 258-268. Retrieved from [Link]

  • CP Lab Chemicals. (n.d.). 3-Aminocyclohexanecarboxylic Acid (cis- and trans- mixture), min 95%. Retrieved from [Link]

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

  • LookChem. (n.d.). FMOC-amino acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN111099989A - S-3-cyclohexenecarboxylic acid and its purification method.
  • Glen Research. (n.d.). A New Simplified 3'-Amino-Modifier CPG. Retrieved from [Link]

  • AVESIS. (n.d.). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Retrieved from [Link]

  • Phenomenex. (2022, May 20). Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148). Retrieved from [Link]

  • Bhushan, R., & Arora, M. (2002). Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. Biomedical Chromatography, 16(6), 395-400. Retrieved from [Link]

  • National Institutes of Health. (2023, October 24). One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. Retrieved from [Link]

  • PubChem. (n.d.). 3-Aminocyclohexanecarboxylic acid. Retrieved from [Link]

  • Fields, G. B. (1997). Methods for Removing the Fmoc Group. In Methods in Enzymology (Vol. 289, pp. 104-112). Academic Press. Retrieved from [Link]

  • Péter, A., et al. (1998). High-Performance Liquid Chromatographic Separation of Enantiomers of Unusual Amino Acids on a Teicoplanin Chiral Stationary. Journal of Chromatography A, 828(1-2), 177-189. Retrieved from [Link]

Sources

Conformational Control in Peptidomimetics: A Technical Guide to cis- vs. trans-Fmoc-3-Amino-1-Cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Fmoc-3-amino-1-cyclohexanecarboxylic acid (Fmoc-3-ACHC), focusing on the critical stereochemical and conformational differences between its cis and trans isomers.

Executive Summary

Fmoc-3-amino-1-cyclohexanecarboxylic acid (Fmoc-3-ACHC) is a conformationally constrained


-amino acid (

-AA) used to engineer specific secondary structures in peptidomimetics and foldamers. Unlike its

-amino acid counterpart (2-ACHC), which is famous for inducing 14-helices, 3-ACHC introduces a longer backbone spacing (three carbons between amine and carboxyl).

The core technical differentiator lies in the 1,3-disubstitution pattern of the cyclohexane ring. The cis isomer can adopt a thermodynamically stable diequatorial conformation, making it a robust scaffold for extended helical structures. The trans isomer forces an axial-equatorial orientation, introducing significant steric strain and acting as a potent turn inducer or "kink" in the peptide backbone.

Stereochemical & Conformational Analysis[1]

The 1,3-Substitution Rule

To understand the utility of Fmoc-3-ACHC, one must analyze the cyclohexane chair conformations. In 1,3-disubstituted cyclohexanes, the stability of the isomers is governed by the preference of substituents to occupy the equatorial position to minimize 1,3-diaxial interactions.

IsomerConfigurationConformation (Major)Stability (

)
Structural Role
Cis (1R,3S) / (1S,3R)Diequatorial (e,e) High (Stable)Helix Former / Linear Spacer
Trans (1R,3R) / (1S,3S)Axial/Equatorial (a,e) Low (Strained)Turn Inducer / Kink
  • Cis-3-ACHC (The Stabilizer): The cis isomer allows both the bulky Fmoc-amino group and the carboxyl group to sit in equatorial positions. This locks the molecule into a rigid, extended chair conformation. In

    
    -peptide hybrids, this (e,e) geometry aligns the H-bond donors and acceptors to support helical folding (e.g., 12-helix analogues).
    
  • Trans-3-ACHC (The Breaker): The trans isomer cannot place both groups equatorially. One group must be axial. If the carboxyl is equatorial, the bulky Fmoc-amino group is axial (or vice versa). This axial substituent creates a sharp trajectory change—a "kink"—making it ideal for inducing reverse turns or disrupting continuous helices.

Comparison with 2-ACHC ( -Amino Acid)

Researchers often confuse 3-ACHC with 2-ACHC.

  • Trans-2-ACHC: Diequatorial (e,e)

    
     Induces 14-helix .
    
  • Cis-3-ACHC: Diequatorial (e,e)

    
     Induces 
    
    
    
    -peptide helices
    .
  • Note: The "trans" preference for 2-ACHC corresponds to the "cis" preference for 3-ACHC regarding the ability to form the stable (e,e) conformer.

Synthesis & Purification Workflows

The synthesis of Fmoc-3-ACHC requires strict stereocontrol. A common high-purity route involves enzymatic desymmetrization of diesters.

Synthesis Logic (Visualized)

The following diagram outlines the separation of isomers using a lipase-catalyzed hydrolysis, a standard method to ensure enantiopurity.

SynthesisWorkflow cluster_legend Process Key Precursor Cyclohexane-1,3-dicarboxylic acid (Cis/Trans Mixture) Anhydride Cis-Anhydride Formation (Thermal/Ac2O) Precursor->Anhydride Dehydration Diester Meso-Diester (Cis-1,3-diester) Anhydride->Diester MeOH/H+ Enzymatic Enzymatic Desymmetrization (Lipase AY-30) Diester->Enzymatic Stereoselective Hydrolysis Monoester Chiral Monoester (94-99% ee) Enzymatic->Monoester Kinetic Resolution Curtius Curtius Rearrangement (DPPA, tBuOH) Monoester->Curtius Convert -COOH to -NH-Boc Final Fmoc-Cis-3-ACHC (Protected Amino Acid) Curtius->Final Deprotection & Fmoc-OSu Step1 Chemical Step Step2 Biocatalytic Step

Caption: Chemo-enzymatic synthesis pathway for high-purity Fmoc-cis-3-ACHC, utilizing lipase desymmetrization to establish stereochemistry.

Experimental Protocols for Peptide Synthesis (SPPS)

Incorporating Fmoc-3-ACHC into peptides presents steric challenges, particularly for the trans isomer (axial substituent) or when coupling to another secondary amine.

Coupling Protocol (Self-Validating System)

Objective: Couple Fmoc-3-ACHC to a resin-bound peptide without racemization or deletion.

  • Resin Preparation: Swell resin (Rink Amide or Wang) in DMF for 30 min.

  • Fmoc Deprotection: Treat with 20% Piperidine in DMF (2

    
     5 min). Validation: UV monitoring of fulvene-piperidine adduct at 301 nm.
    
  • Activation (The Critical Step):

    • Reagents: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt (1-Hydroxy-7-azabenzotriazole).

    • Why: The cyclohexane ring adds steric bulk. Standard HBTU/HOBt may lead to incomplete coupling. HOAt enhances reaction rate and suppresses racemization.

    • Stoichiometry: 3-ACHC (3 eq) : HATU (2.9 eq) : HOAt (3 eq) : DIPEA (6 eq).

  • Coupling: Shake for 2–4 hours at room temperature.

    • Trans-Isomer Note: If using trans-3-ACHC, extend coupling time to 6 hours or perform double coupling due to the axial hindrance.

  • Kaiser Test: Perform a qualitative ninhydrin test. If blue (positive), repeat coupling.

Analytical Separation (HPLC)

Separating diastereomers (e.g., if a cis synthesis was contaminated with trans) requires specific gradients.

  • Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5

    
    m).
    
  • Buffer A: Water + 0.1% TFA.

  • Buffer B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% to 60% B over 45 minutes. The hydrophobic cyclohexane ring typically causes these residues to elute later than standard

    
    -amino acids.
    

Applications in Drug Design[2]

-Turn Mimetics & GABA Analogs

3-ACHC is structurally homologous to


-aminobutyric acid (GABA).
  • (1S,3R)-Cis-3-ACHC: Potent inhibitor of GABA uptake. The rigid conformation mimics the bioactive folded state of GABA.

  • Peptidomimetics: Used to replace flexible Gly-Gly-Gly linkers or to induce specific turns in bioactive peptides (e.g., RGD integrin inhibitors).

Decision Matrix: When to Use Which Isomer?

DecisionMatrix Start Design Goal Helix Extend Helix / Linearity Start->Helix Turn Induce Turn / Kink Start->Turn Stable Thermodynamic Stability Start->Stable Cis Select CIS-3-ACHC (Diequatorial) Helix->Cis Compatible geometry Trans Select TRANS-3-ACHC (Axial/Equatorial) Turn->Trans Forces backbone bend Stable->Cis Minimizes strain

Caption: Strategic selection guide for 3-ACHC isomers based on the desired structural outcome in the peptidomimetic.

References

  • Chem-Impex International. Fmoc-cis-3-aminocyclohexane carboxylic acid Product Page. Retrieved from

  • Sigma-Aldrich. 1-(Fmoc-amino)cyclohexanecarboxylic acid Properties. Retrieved from

  • Appella, D. H., et al. (1999).[1] Synthesis and Characterization of trans-2-Aminocyclohexanecarboxylic Acid Oligomers. Journal of the American Chemical Society.[2][3] Retrieved from

  • Strijowski, U., & Sewald, N. (2004).[4] Structural properties of cyclic peptides containing cis- or trans-2-aminocyclohexane carboxylic acid. Organic & Biomolecular Chemistry. Retrieved from

  • Gellman, S. H. (1998).[3] Foldamers: A Manifesto. Accounts of Chemical Research. Retrieved from

Sources

Fmoc-3-amino-1-cyclohexane carboxylic acid as a non-canonical amino acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Fmoc-3-amino-1-cyclohexane carboxylic acid as a Non-Canonical Amino Acid

Authored by: A Senior Application Scientist

Introduction: Expanding the Peptidomimetic Toolkit with β-Amino Acids

In the pursuit of novel therapeutics, researchers are increasingly looking beyond the canonical 20 proteinogenic α-amino acids. The strategic incorporation of non-canonical amino acids (NCAAs) into peptide sequences is a powerful method for overcoming the inherent limitations of natural peptides, such as poor metabolic stability and limited conformational diversity.[1][2][3] Among the most promising classes of NCAAs are β-amino acids, which possess an additional carbon atom in their backbone compared to their α-amino acid counterparts.[1][3][4] This seemingly subtle modification has profound consequences, rendering the resulting peptides resistant to proteolytic degradation by peptidases and expanding their accessible conformational space.[1][3][5]

This guide focuses on a particularly valuable β-amino acid: 3-amino-1-cyclohexane carboxylic acid. Its cyclic nature introduces a high degree of conformational rigidity, a desirable trait for designing peptidomimetics with well-defined three-dimensional structures.[2][6] By pre-organizing the peptide backbone, this building block enables the rational design of molecules that can mimic or disrupt protein-protein interactions with high specificity and affinity.[6] We will explore the practical incorporation of its Fmoc-protected form into peptide chains, the rationale behind key experimental choices, and the structural impact of its inclusion.

The Building Block: Properties of Fmoc-3-amino-1-cyclohexane carboxylic acid

Fmoc-3-amino-1-cyclohexane carboxylic acid is provided as a stable, white crystalline powder, typically with a purity of ≥98% as determined by HPLC.[7] The core structure consists of a cyclohexane ring, which constrains the Cα-Cβ bond, significantly limiting the rotational freedom of the peptide backbone upon incorporation.

Key Molecular Features:

  • Molecular Formula: C22H23NO4[7]

  • Molecular Weight: 365.4 g/mol [7]

  • Stereoisomerism: The cyclohexane ring gives rise to cis and trans diastereomers, which refer to the relative orientation of the amino and carboxyl groups. These isomers are not interchangeable and will enforce distinct backbone geometries in the final peptide.[8][9] The choice between the cis and trans isomer is a critical design element, as it dictates the local peptide conformation.[7][9]

  • Fmoc Protecting Group: The N-terminus is protected by the 9-fluorenylmethyloxycarbonyl (Fmoc) group. This group is the cornerstone of the most common solid-phase peptide synthesis (SPPS) strategy due to its stability in acidic conditions and its clean, rapid removal under mild basic conditions (base-lability).[10]

The conformational constraint imposed by this cyclic residue is a key advantage. While flexible β³-amino acids add a rotatable bond to the backbone, cyclic β-amino acids like this one can enhance the stability of desired secondary structures, such as helices and turns.[6][11]

Incorporation via Fmoc Solid-Phase Peptide Synthesis (SPPS)

The assembly of peptides containing Fmoc-3-amino-1-cyclohexane carboxylic acid follows the standard iterative cycle of Fmoc-SPPS. Each cycle consists of two primary steps: N-terminal Fmoc deprotection and coupling of the next amino acid.

SPPS_Cycle Start Start with Resin-bound AA Deprotection Deprotection Start->Deprotection End Final Cleavage & Purification Wash2 Wash2 Wash2->End After final AA

Step 1: Fmoc Deprotection

The removal of the Fmoc group is a critical step that must be efficient and complete to avoid deletion sequences. The standard and most reliable method involves treatment with a secondary amine base, typically piperidine.[10]

  • Mechanism: The deprotection proceeds via a base-catalyzed β-elimination (E1cb mechanism). The base abstracts the acidic proton on the C9 position of the fluorenyl ring, creating a stabilized carbanion. This intermediate rapidly eliminates to form dibenzofulvene (DBF) and a carbamate, which decarboxylates to release the free N-terminal amine of the peptide.

  • Causality Behind Reagent Choice: Piperidine is the base of choice for several reasons. It is a strong enough base to efficiently deprotect the Fmoc group, with reactions often completing within minutes.[12] Furthermore, it acts as a scavenger for the liberated DBF byproduct, forming a stable adduct that is easily washed away, preventing it from undergoing side reactions with the peptide chain.[12]

Standard Deprotection Protocol:

  • Swell the peptide-resin in N,N-Dimethylformamide (DMF).

  • Drain the DMF and add a solution of 20% (v/v) piperidine in DMF.[10][13]

  • Agitate the mixture for 3 minutes, then drain.

  • Add a fresh portion of 20% piperidine in DMF and agitate for an additional 10-15 minutes to ensure complete deprotection.[10]

  • Drain the solution and wash the resin extensively with DMF (5-7 times) to completely remove piperidine and the DBF-adduct.[10]

Reagent/ConditionTypical TimeRationale/Comments
20% Piperidine in DMF< 15 minIndustry standard; efficient deprotection and scavenging of DBF.[10]
50% Morpholine in DMF~2 hoursA milder alternative, but significantly slower. Can be useful to minimize base-catalyzed side reactions like aspartimide formation.
2% DBU / 2% Piperidine in DMF< 10 minDBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is a non-nucleophilic base that can accelerate deprotection, but care must be taken as it can promote racemization.

Table 1: Comparison of common Fmoc deprotection conditions.

Step 2: Coupling

Due to the steric hindrance of the cyclohexane ring, coupling Fmoc-3-amino-1-cyclohexane carboxylic acid can be more challenging than coupling standard α-amino acids. The choice of coupling reagent is therefore paramount to achieving high yields and avoiding truncated sequences. The fundamental principle is the activation of the C-terminal carboxylic acid of the incoming amino acid to make it highly reactive towards the newly exposed N-terminal amine on the peptide-resin.

Coupling Reagent Classes & Rationale:

  • Carbodiimides (e.g., DIC, DCC): These reagents facilitate the formation of a reactive O-acylisourea intermediate. While effective, they can lead to racemization. This is largely suppressed by the addition of nucleophilic additives like 1-hydroxybenzotriazole (HOBt) or Oxyma Pure.[14][15][16] Diisopropylcarbodiimide (DIC) is preferred in SPPS over dicyclohexylcarbodiimide (DCC) because its urea byproduct is soluble in DMF, whereas dicyclohexylurea is largely insoluble and can clog resin filters.[14][15]

  • Aminium/Uronium & Phosphonium Salts (e.g., HBTU, HATU, PyBOP): These are considered the most efficient coupling reagents for SPPS.[17] They react with the carboxylic acid in situ to generate highly reactive ester intermediates.

    • Expertise in Selection: For a sterically hindered residue like Fmoc-3-amino-1-cyclohexane carboxylic acid, a standard HOBt-based reagent like HBTU may not be sufficient. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is the authoritative choice for such "difficult" couplings.[15][16] The reason lies in its structure; HATU is based on 1-hydroxy-7-azabenzotriazole (HOAt). The pyridine nitrogen in the HOAt ring provides anchimeric assistance during the coupling reaction, making the resulting OAt-esters significantly more reactive than the OBt-esters generated by HBTU or PyBOP.[16] This enhanced reactivity is often necessary to drive the coupling to completion.

Activation_Mechanism cluster_reactants Reactants AA Fmoc-AA-COOH ActiveEster Highly Reactive Fmoc-AA-OAt Ester AA->ActiveEster Activation HATU HATU + Base (e.g., DIPEA) HATU->ActiveEster Activation Product Fmoc-AA-NH-Peptide-Resin (New Peptide Bond) ActiveEster->Product Acylation (Coupling) Peptide H₂N-Peptide-Resin Peptide->Product Acylation (Coupling)

Optimized Coupling Protocol for a Hindered Residue:

  • In a separate vessel, dissolve Fmoc-3-amino-1-cyclohexane carboxylic acid (3-5 equivalents relative to resin loading) and HATU (3-5 equivalents) in DMF.[10]

  • Add a tertiary base, such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the activation mixture and allow it to pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate for 1-2 hours. For particularly difficult sequences, extended coupling times may be beneficial.[18]

  • Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).[10]

ReagentActive Ester FormedReactivityRecommended Use
DIC/HOBtOBt-esterGoodRoutine couplings, cost-effective.[14][19]
HBTUOBt-esterHighStandard efficient couplings.[15][17]
HATU OAt-ester Very High Sterically hindered residues (like 3-amino-1-cyclohexane carboxylic acid), N-methyl amino acids.[15][16]
COMUOxyma-esterVery HighExcellent alternative to HATU; avoids potentially explosive benzotriazole byproducts.[17]

Table 2: Comparative guide to common peptide coupling reagents.

Structural & Functional Consequences

The primary motivation for using 3-amino-1-cyclohexane carboxylic acid is to enforce a specific local conformation on the peptide backbone. This has two major functional benefits:

  • Enhanced Proteolytic Stability: The β-amino acid backbone is not a natural substrate for most proteases, significantly increasing the in-vivo half-life of the resulting peptide.[1][3][4]

  • Conformational Pre-organization: The rigid cyclohexane ring restricts the available dihedral angles of the backbone. This reduces the entropic penalty of binding to a biological target, as the peptide is already locked into a more bioactive conformation. This can lead to dramatic increases in binding affinity and selectivity.[2][6] Peptides incorporating cyclic β-amino acids have been shown to form stable helical and turn structures.[5][9][11]

Final Cleavage and Characterization

Once the peptide sequence is fully assembled, the final step is to cleave the peptide from the solid support and remove any remaining side-chain protecting groups. This is typically achieved with a strong acid cocktail, most commonly containing Trifluoroacetic Acid (TFA).

Standard Cleavage Cocktail (Reagent K):

  • 82.5% TFA (cleavage agent)

  • 5% Phenol (scavenger for tryptophan)

  • 5% Water (scavenger)

  • 5% Thioanisole (scavenger for methionine)

  • 2.5% 1,2-Ethanedithiol (EDT) (scavenger for cysteine)

The crude peptide is then precipitated in cold diethyl ether, collected, and purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).[20] Final characterization to confirm identity and purity is performed using a combination of analytical HPLC and mass spectrometry (MS).[21][22]

Conclusion

Fmoc-3-amino-1-cyclohexane carboxylic acid is a powerful and versatile building block for the modern peptide chemist. Its incorporation, while requiring careful selection of coupling reagents like HATU to overcome steric hindrance, is readily achievable using standard Fmoc-SPPS protocols. The resulting peptides benefit from enhanced proteolytic stability and, most importantly, a conformationally constrained backbone. This pre-organization is a key principle in rational drug design, enabling the development of highly specific and potent peptidomimetics for a range of therapeutic and research applications.[4][6][23]

References

  • Juaristi, E., & Soloshonok, V. A. (2002).
  • Perlmutter, P., Purcell, A. W., & Smith, A. I. (2002).
  • Chatterjee, S., et al. (2025). Beta-amino acids: versatile peptidomimetics | Request PDF.
  • Aguilar, M. I., et al. (2007). β-Amino acid-containing hybrid peptides—new opportunities in peptidomimetics. Organic & Biomolecular Chemistry.
  • Seebach, D., et al. (2008). β-Peptidic Peptidomimetics. Accounts of Chemical Research.
  • Horne, W. S., et al. (2009). Structural Consequences of β-Amino Acid Preorganization in a Self-Assembling α/β-Peptide: Fundamental Studies of Foldameric Helix Bundles. PubMed Central.
  • Chem-Impex. (n.d.). Fmoc-cis-3-aminocyclohexane carboxylic acid. Chem-Impex.
  • Granja, J. R., et al. (2024). The structural and functional impacts of rationally designed cyclic peptides on self-assembly-mediated functionality. Physical Chemistry Chemical Physics.
  • Jewett, M. C., et al. (2020). Ribosomal incorporation of cyclic β-amino acids into peptides using in vitro translation.
  • Jewett, M. (2020). Unnatural cyclic amino acids push limits of ribosome. Chemistry World.
  • Estévez, J. C., et al. (2023).
  • Total Synthesis. (2024). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Total Synthesis.
  • Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec Peptides.
  • ResearchGate. (n.d.). Coupling Reagents.
  • ResolveMass Laboratories Inc. (2025). Peptide Characterization Techniques: FAQs Answered by Experts.
  • MilliporeSigma. (n.d.). Peptide Coupling Reagents Guide. MilliporeSigma.
  • Benchchem. (2025). The Chemistry of Fmoc Protecting Group and Deprotection Conditions: An In-depth Technical Guide. Benchchem.
  • ResolveMass Laboratories Inc. (2025). Peptide Characterization Techniques and Applications.
  • Balaji, V. N., et al. (1995). Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues. PubMed.
  • Merck Millipore. (n.d.). Novabiochem® Coupling reagents. Merck Millipore.
  • Journal of the Chemical Society, Perkin Transactions 1. (1979). Synthesis of peptides containing cis- or trans-3- or 4-aminocyclohexane-carboxylic acid residues. RSC Publishing.
  • Aapptec Peptides. (n.d.). N-Terminal Deprotection; Boc removal. Aapptec Peptides.
  • The Australian National University. (2023). Non-Canonical Amino Acids for Protein Analysis and Peptide Inhibitors.
  • Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • J&K Scientific. (n.d.). Fmoc-1-amino-4-oxo-cyclohexane carboxylic acid. J&K Scientific.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • Fields, G. B. (1997). Methods for Removing the Fmoc Group. In Methods in Enzymology.
  • ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis. ChemPep.
  • LGC Standards. (n.d.). Focus on FMOC chemistry. LGC Standards.
  • Agilent. (n.d.).
  • Estévez, J. C., et al. (2023). β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study. Organic & Biomolecular Chemistry.
  • Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.
  • ChemicalBook. (n.d.). 312965-05-2(FMOC-(+/-)-CIS-3-AMINOCYCLOHEXANE-1-CARBOXYLIC ACID) Product Description. ChemicalBook.
  • Righi, M., et al. (2018). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules.
  • Cambridge University Press. (n.d.). Conformations of amino acids and peptides. Cambridge University Press.
  • Frecer, V., et al. (2018).
  • Goering, H. L., & McCarron, F. H. (1956). Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters.
  • AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS. AltaBioscience.
  • Wang, L., et al. (2022).

Sources

literature review of Fmoc-3-amino-1-cyclohexane carboxylic acid applications

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Applications of Fmoc-3-amino-1-cyclohexane Carboxylic Acid

Authored by a Senior Application Scientist

Foreword: Beyond the Canonical Twenty—The Imperative for Structural Innovation

In the landscape of peptide science and drug development, we are often constrained by the canonical twenty proteinogenic amino acids. While this alphabet has authored the vast majority of biological function, its inherent limitations—primarily susceptibility to proteolytic degradation and conformational flexibility—present significant hurdles in translating potent peptides into viable therapeutics. The strategic incorporation of unnatural amino acids is not merely an academic exercise; it is a critical enabling technology for overcoming these challenges.

This guide focuses on a particularly powerful building block: Fmoc-3-amino-1-cyclohexane carboxylic acid (Fmoc-cis/trans-Achc-OH) . As a cyclic β-amino acid, it serves as a potent tool for introducing conformational rigidity into peptide backbones. This control over three-dimensional structure is paramount, allowing us to design peptidomimetics with enhanced stability, improved target affinity, and novel biological functions. We will explore the core principles of this molecule, its practical implementation in synthesis, and its transformative applications in creating next-generation therapeutics and advanced materials.

The Core Principle: Harnessing Conformational Constraint

The fundamental advantage of 3-amino-1-cyclohexane carboxylic acid lies in its rigid cyclic structure. Unlike linear α-amino acids which allow for relatively free rotation around phi (φ) and psi (ψ) bonds, the cyclohexane ring locks the peptide backbone into a more defined orientation. This has profound implications for the secondary structure of the resulting peptide.

  • β-Amino Acid Backbone: The presence of an additional carbon atom between the amino and carboxyl groups defines it as a β-amino acid.[1] This extended backbone, combined with the cyclic constraint, predisposes peptides to form stable, predictable secondary structures, often referred to as foldamers .[2][3][4]

  • Induction of Turns and Helices: The incorporation of cyclic β-amino acids like 2-aminocyclohexanecarboxylic acid (a close analog) is known to be a strong inducer of helical and turn structures.[3] Specifically, oligomers of cyclic β-amino acids can form stable 14-helix structures.[5][6] This ability to pre-organize a peptide into a specific bioactive conformation can dramatically enhance its binding affinity to a biological target by reducing the entropic penalty of binding.[7]

  • Cis/Trans Isomerism: The relative orientation of the amino and carboxylic acid groups on the cyclohexane ring (cis or trans) provides another layer of structural control. The cis isomer, for instance, is noted for its utility in creating conformationally constrained cyclic peptides.[8] The choice between the cis and trans isomer allows for fine-tuning of the peptide's three-dimensional shape to optimize its interaction with a target.

The following diagram illustrates the fundamental difference between a flexible peptide and one constrained by a cyclic residue.

G cluster_0 Flexible α-Peptide cluster_1 Constrained β-Peptide a1 Residue(i-1) a2 Glycine a1->a2 a3 Residue(i+1) a2->a3 a2_note a2_note a2->a2_note Free Rotation (High Conformational Entropy) b1 Residue(i-1) b2 Cyclohexane β-Amino Acid b1->b2 b3 Residue(i+1) b2->b3 b2_note b2_note b2->b2_note Restricted Rotation (Defined Conformation)

Caption: Conformational control using a cyclic amino acid.

Practical Implementation: Solid-Phase Peptide Synthesis (SPPS)

The true utility of Fmoc-3-amino-1-cyclohexane carboxylic acid is realized through its seamless integration into the well-established Fmoc-based Solid-Phase Peptide Synthesis (SPPS) workflow.[9][][11] The Fmoc (9-fluorenylmethoxycarbonyl) group is an amine protecting group that is stable to acid but readily cleaved by a mild base, typically piperidine.[11][12] This orthogonality is the cornerstone of the strategy, allowing for the sequential addition of amino acids without damaging acid-labile side-chain protecting groups.[13][14]

The diagram below outlines the core cyclical process of Fmoc-SPPS.

spss_workflow start Start: Resin-Bound Peptide (Fmoc-Protected) deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 2. DMF Wash (Remove Piperidine & Dibenzofulvene) deprotection->wash1 coupling 3. Amino Acid Coupling (Activate & Add next Fmoc-AA) wash1->coupling wash2 4. DMF Wash (Remove Excess Reagents) coupling->wash2 repeat Final Residue? wash2->repeat repeat->deprotection No cleavage Final Cleavage & Deprotection (TFA Cocktail) repeat->cleavage Yes

Caption: Simplified synthetic pathway to Fmoc-3-amino-1-cyclohexane carboxylic acid.

Conclusion and Future Outlook

Fmoc-3-amino-1-cyclohexane carboxylic acid represents a powerful convergence of synthetic chemistry and biological necessity. By providing a reliable method for instilling conformational rigidity, it allows peptide chemists and drug developers to sculpt molecules with precision. This control directly translates into improved stability, potency, and selectivity—the hallmarks of a successful therapeutic. Beyond medicine, its role in designing predictable, self-assembling foldamers positions it as a key component in the future of advanced biomaterials. As we continue to push the boundaries of peptide science, the strategic use of building blocks like this will be indispensable in translating complex biological hypotheses into tangible, high-impact solutions.

References

  • Szefczyk, M. (2021, June 14). Peptide foldamer-based self-assembled nanostructures containing cyclic beta-amino acids. Nanoscale. Available at: [Link]

  • Acme Bioscience. (2024, February 26). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Available at: [Link]

  • Dilunbio. (2025, August 12). Fmoc Solid-Phase Peptide Synthesis and Common Fmoc-Protected Amino Acids. Available at: [Link]

  • Ude, Y., et al. (2020, November 15). Ribosomal synthesis and de novo discovery of bioactive foldamer peptides containing cyclic β-amino acids. PubMed. Available at: [Link]

  • Royal Society of Chemistry. (2021). Peptide foldamer-based self-assembled nanostructures containing cyclic beta-amino acids. Nanoscale. Available at: [Link]

  • RSC Publishing. (2023, July 4). Unnatural helical peptidic foldamers as protein segment mimics. Available at: [Link]

  • ResearchGate. Some important cyclic β-amino acids. Available at: [Link]

  • Nair, C. M., et al. (1995). Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues. PubMed. Available at: [Link]

  • Reza, D., et al. (2023, October 6). β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study. Organic & Biomolecular Chemistry. Available at: [Link]

  • Reza, D., et al. (2023). β-Peptides incorporating polyhydroxylated cyclohexane β- amino acids: synthesis and conformational study. ChemRxiv. Available at: [Link]

  • Christensen, H. N., et al. (1983). Synthesis and transport applications of 3-aminobicyclo[3.2.1] octane-3-carboxylic acids. PubMed. Available at: [Link]

  • Žukauskaitė, A., et al. (2014). Synthesis and Conformational Study of Model Peptides Containing N‐Substituted 3‐Aminoazetidine‐3‐carboxylic Acids. Sci-Hub. Available at: [Link]

  • CD Biosynsis. Alicyclic Amino Acids. Available at: [Link]

  • Nowick, J. (2012). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available at: [Link]

  • Google Patents. (2019). Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.
  • ResearchGate. (2025, August 6). A new method of preparing (1R,3S)-3-amino-1-cyclohexane-carboxylic acid. Available at: [Link]

  • Google Patents. Cyclohexane carboxylic acids and derivatives thereof as antidysrhythmic agents.
  • CORE. (2009). Convenient Route to Enantiopure Fmoc-Protected Morpholine-3-carboxylic Acid. Available at: [Link]

  • ResearchGate. (2025, August 6). Synthesis and biological activity of cyclohexylamine derivatives. Available at: [Link]

  • MDPI. (2025, November 25). A Theoretical and Spectroscopic Conformational Study of 3-Aminothiolane-3-Carboxylic Acid Dipeptide Derivatives. Available at: [Link]

  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]

  • Google Patents. Methods for the synthesis of fmoc protected amines.
  • Fields, G. B. (2011). Introduction to Peptide Synthesis. PMC. Available at: [Link]

  • Singh, S., et al. (2025, November 28). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC. Available at: [Link]

  • ResearchGate. Solid-phase synthesis of "mixed" peptidomimetics using Fmoc-protected aza-beta3-amino acids and alpha-amino acids. Available at: [Link]

  • Steer, D. L., et al. (2002). Beta-amino acids: versatile peptidomimetics. PubMed. Available at: [Link]

  • Seebach, D., et al. (2008). β-Peptidic Peptidomimetics. ACS Publications. Available at: [Link]

  • Anaspec. Overview of Custom Peptide Synthesis. Available at: [Link]

  • Okamoto, S., & Okamoto, U. (1962). AMINO-METHYL-CYCLOHEXANE-CARBOXYLIC ACID: AMCHA. J-Stage. Available at: [Link]

Sources

An In-Depth Technical Guide to the Solubility of Fmoc-3-amino-1-cyclohexane carboxylic acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Fmoc-3-amino-1-cyclohexane carboxylic acid is a non-canonical, conformationally constrained amino acid derivative crucial for the synthesis of novel peptides and peptidomimetics in drug discovery. Its incorporation into peptide sequences can impart unique structural features, enhancing biological activity and stability. However, the success of its application, particularly in Solid-Phase Peptide Synthesis (SPPS), is fundamentally dependent on its solubility in the organic solvents used for coupling reactions. This guide provides a comprehensive analysis of the factors governing the solubility of this compound, outlines authoritative experimental protocols for its quantitative determination, and offers practical strategies for overcoming solubility challenges.

Introduction: The Strategic Importance of Solubility in Modern Peptide Synthesis

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is the cornerstone of modern orthogonal SPPS, prized for its stability under acidic conditions and clean, mild removal using a base like piperidine.[1] Fmoc-3-amino-1-cyclohexane carboxylic acid, with its rigid cyclic backbone, is a valuable building block for creating peptides with constrained conformations. This pre-organization can lead to higher receptor affinity and improved metabolic stability.

However, the very features that make Fmoc-protected amino acids effective can also present challenges. The large, hydrophobic fluorenyl group combined with the specific side chain—in this case, a cyclohexane ring—dictates the molecule's interaction with solvents. Poor solubility is a significant bottleneck in automated and manual peptide synthesis, leading to:

  • Incomplete Coupling Reactions: Undissolved amino acid is unavailable to react, resulting in deletion sequences and impure final products.[2]

  • Slowed Reaction Kinetics: Low concentrations of the dissolved reagent can drastically reduce the efficiency of amide bond formation.[2]

  • Aggregation: Both the protected amino acid in solution and the growing peptide chain on the resin can aggregate, hindering subsequent synthetic steps.[3]

Therefore, a thorough understanding and empirical determination of the solubility of Fmoc-3-amino-1-cyclohexane carboxylic acid in relevant solvents is not merely a procedural step but a critical prerequisite for successful synthesis.

Physicochemical Drivers of Solubility

The solubility of Fmoc-3-amino-1-cyclohexane carboxylic acid is a multifactorial property governed by its molecular structure and the physicochemical characteristics of the solvent.

  • The Fmoc Group: This large, aromatic, and non-polar moiety dominates the molecule's character, rendering it generally insoluble in water but soluble in many organic solvents.[4]

  • The Cyclohexane Ring: The aliphatic cyclohexane ring is hydrophobic, further contributing to its affinity for non-polar environments.

  • The Carboxylic Acid and Amine: These groups, while one is protected, provide sites for hydrogen bonding, which is crucial for solvation in more polar aprotic solvents like N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO).[5][6]

  • Solid-State Properties: The compound exists as a crystalline solid.[7] The energy required to overcome the crystal lattice forces is a key determinant of its thermodynamic solubility. Different crystalline forms (polymorphs) or an amorphous state can exhibit different solubilities.[8]

The interplay of these factors means that solubility is a continuum across different solvents. A solvent's ability to effectively solvate both the non-polar regions (Fmoc, cyclohexane) and the polar regions (amide, carboxyl) will determine its efficacy.

Solubility Profile in Common Peptide Synthesis Solvents

While precise, publicly available quantitative data for Fmoc-3-amino-1-cyclohexane carboxylic acid is limited, we can establish an expected solubility profile based on its structure and data from similar Fmoc-amino acids. The most common solvents in Fmoc-SPPS are polar aprotic solvents, which are effective at dissolving a wide range of organic molecules.[9]

Table 1: Expected Solubility and Characteristics in Key Organic Solvents

SolventChemical ClassExpected SolubilityRationale & Expert Insights
N,N-Dimethylformamide (DMF) Polar AproticGood to Excellent The industry standard for SPPS. Its polarity is well-suited to solvate both the peptide backbone and most Fmoc-amino acids. However, some Fmoc-derivatives can still show limited solubility.[10][11] DMF quality is critical, as degradation to dimethylamine can cause premature Fmoc deprotection.[11]
N-Methyl-2-pyrrolidone (NMP) Polar AproticExcellent Often a stronger solvent than DMF for protected amino acids and can be used to overcome solubility issues encountered with DMF.[3][12] It is more polar and can improve coupling yields.[11]
Dimethyl sulfoxide (DMSO) Polar AproticExcellent A very strong polar aprotic solvent, often capable of dissolving compounds that are insoluble in DMF or NMP.[2] It is frequently used as a co-solvent to disrupt aggregation.[11]
Dichloromethane (DCM) ChlorinatedLimited to Poor DCM is less polar and generally not a good solvent for Fmoc-amino acids, though it may be used in washing steps.[1] Its use in Fmoc chemistry is less common than in Boc-based synthesis.[11]
Tetrahydrofuran (THF) EtherModerate to Poor While not a primary solvent for coupling, THF has been reported as an effective solvent for use with PEG-based resins.[11] Its solvating power for this specific compound is likely limited.
Acetonitrile (ACN) NitrileModerate to Poor Primarily used in HPLC and purification. Its utility as a primary solvent for dissolving Fmoc-amino acids for coupling is limited but can be used as a co-solvent in some cases.[13]

Disclaimer: This table provides a general guide. It is imperative for researchers to experimentally determine the solubility for their specific application, as purity, temperature, and moisture content can significantly influence the results.[2]

Authoritative Protocol: Experimental Determination of Thermodynamic Solubility

The "shake-flask" method followed by HPLC analysis remains the gold-standard for determining thermodynamic equilibrium solubility.[14] This protocol provides a self-validating system to ensure accurate and reproducible results.

Principle

An excess of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to allow the system to reach equilibrium. At this point, the concentration of the dissolved compound in the supernatant is constant and represents the thermodynamic solubility. The concentration is then quantified using a validated analytical method, typically HPLC-UV.[2][8]

Experimental Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis A 1. Add Excess Solid Accurately weigh excess Fmoc-3-amino-1-cyclohexane carboxylic acid into a vial. B 2. Add Solvent Add a precise volume of the target organic solvent. A->B C 3. Seal & Agitate Seal vial tightly. Place in a thermostatic shaker at a constant temperature (e.g., 25°C). B->C D 4. Reach Equilibrium Agitate for a set duration (e.g., 24-48 hours) to ensure equilibrium is achieved. C->D E 5. Centrifuge Centrifuge at high speed (e.g., 10,000 rpm) to pellet the undissolved solid. D->E F 6. Filter Supernatant Carefully withdraw supernatant and filter through a 0.22 µm syringe filter to remove microparticles. E->F G 7. Dilute Sample Perform a precise serial dilution of the filtered supernatant to fall within the HPLC calibration range. F->G H 8. HPLC Quantification Inject diluted sample and standards onto a calibrated HPLC-UV system. G->H I 9. Calculate Solubility Determine concentration from the calibration curve and multiply by the dilution factor. H->I

Diagram 1: Workflow for thermodynamic solubility determination.

Detailed Step-by-Step Methodology
  • Preparation of Standard Solutions:

    • Accurately prepare a stock solution of Fmoc-3-amino-1-cyclohexane carboxylic acid in a suitable solvent (e.g., Acetonitrile) at a known concentration (e.g., 1 mg/mL).

    • Perform serial dilutions to create a set of at least five standard solutions of known concentrations. These will be used to generate a calibration curve.

  • Sample Preparation and Equilibration:

    • Add an excess amount of the solid compound (e.g., ~20 mg) to a glass vial. The amount should be sufficient to ensure undissolved solid remains at equilibrium.

    • Pipette a precise volume (e.g., 1.0 mL) of the desired organic solvent (e.g., DMF) into the vial.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the slurry for 24 to 48 hours. To confirm equilibrium, samples can be taken at different time points (e.g., 24h and 48h); if the concentration is unchanged, equilibrium has been reached.[2]

  • Phase Separation:

    • Remove the vial from the shaker and let it stand briefly.

    • Centrifuge the vial at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.[2]

    • Carefully withdraw an aliquot of the clear supernatant using a pipette. Do not disturb the solid pellet.

    • For an additional level of certainty, filter the supernatant through a chemical-resistant syringe filter (e.g., 0.22 µm PTFE) into a clean vial.[2]

  • Quantitative Analysis by HPLC:

    • Instrumentation: A standard HPLC system with a UV detector set to monitor the absorbance of the Fmoc group (typically ~301 nm) is required.[10] A C18 reversed-phase column is commonly used.

    • Calibration Curve: Inject the standard solutions prepared in Step 1 to generate a calibration curve of peak area versus concentration. The curve should have a correlation coefficient (R²) of >0.99.

    • Sample Dilution: Accurately dilute the filtered supernatant from Step 3 with the HPLC mobile phase or a compatible solvent. The dilution factor must be recorded precisely and should bring the analyte concentration into the linear range of the calibration curve.

    • Analysis: Inject the diluted sample onto the HPLC system.

  • Calculation of Solubility:

    • Determine the concentration of the diluted sample using the peak area and the linear regression equation from the calibration curve.

    • Calculate the original concentration in the saturated solution by multiplying the result by the dilution factor.

    • Express solubility in appropriate units, such as mg/mL or mol/L.

High-Throughput and Kinetic Solubility Assessment

In early-stage drug discovery, thermodynamic solubility assays can be too slow. Kinetic solubility methods offer a high-throughput alternative for ranking compounds.

Kinetic vs. Thermodynamic Solubility

G cluster_thermo Thermodynamic Solubility cluster_kinetic Kinetic Solubility thermo Equilibrium State Solid-to-Solution 'Gold Standard' Measures true equilibrium between the most stable solid form and the solution. [4] kinetic Metastable State Solution-to-Precipitate High-Throughput Screening Measures the concentration at which a compound, added from a DMSO stock, precipitates out of an aqueous/buffer system. [2, 5]

Diagram 2: Conceptual difference between solubility types.

A common kinetic method is turbidimetry or nephelometry . In this assay, a concentrated stock solution of the compound (typically in DMSO) is added to a buffer or solvent system, and the point at which the solution becomes turbid due to precipitation is detected optically.[15] While these methods are fast and useful for screening, the results can be influenced by the rate of addition and the presence of DMSO, and they often overestimate solubility compared to thermodynamic methods.[14]

Troubleshooting and Enhancing Solubility

When Fmoc-3-amino-1-cyclohexane carboxylic acid exhibits poor solubility in the chosen solvent, several field-proven strategies can be employed:

  • Sonication: Using an ultrasonic bath can help break up aggregates and solvate the compound more effectively. Care should be taken to avoid excessive heating.[3]

  • Gentle Heating: Warming the solution (e.g., to 30-40°C) can significantly increase solubility. However, prolonged heating should be avoided to prevent potential degradation of the Fmoc group.[3]

  • Use of Co-solvents: Adding a small percentage of a stronger solvent (like DMSO or NMP) to DMF can enhance solubility.[3]

  • Chaotropic Agents: For on-resin applications where aggregation is an issue, the addition of chaotropic salts like LiCl can disrupt intermolecular hydrogen bonding and improve reaction outcomes.[3]

Conclusion

The solubility of Fmoc-3-amino-1-cyclohexane carboxylic acid is a pivotal parameter that dictates its successful application in chemical synthesis. While a qualitative assessment suggests good solubility in standard polar aprotic solvents like DMF and NMP, this guide emphasizes that empirical verification is non-negotiable for robust and reproducible science. The detailed shake-flask protocol provided herein serves as an authoritative method for obtaining precise thermodynamic solubility data. By understanding the underlying physicochemical principles and employing systematic experimental determination, researchers can effectively optimize their synthetic workflows, mitigate risks of failure, and fully leverage the potential of this unique building block in the development of next-generation therapeutics.

References

  • ChemPep. (n.d.). Overview of Fmoc Amino Acids. Retrieved from ChemPep website.[10]

  • Berendt, R. T., & Lamer, R. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review.[8]

  • BenchChem. (2025). A Technical Guide to the Solubility of Fmoc-Thr-OH in DMF and DMSO. Retrieved from BenchChem website.[2]

  • Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from Raytor website.[14]

  • HORIZON. (2025). High-Throughput Measurement of Compound Solubility and Physical Form with BMI. Retrieved from HORIZON website.

  • Rheolution. (2023). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from Rheolution website.[15]

  • BenchChem. (2025). Addressing solubility issues of Fmoc-Gly-DL-Ala in synthesis. Retrieved from BenchChem website.[3]

  • Al-Gharabli, S., et al. (2021). Evaluation of greener solvents for solid-phase peptide synthesis. ResearchGate.[9]

  • Life Chemicals. (2022). Compound solubility measurements for early drug discovery. Retrieved from Life Chemicals website.[16]

  • AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from AAPPTec website.[11]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from AAPPTec website.[17]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island, Open Access Dissertations.[5]

  • Chem-Impex. (n.d.). Fmoc-cis-3-aminocyclohexane carboxylic acid. Retrieved from Chem-Impex website.[7]

  • AltaBioscience. (2024). Fmoc Amino Acids for SPPS. Retrieved from AltaBioscience website.[18]

  • DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from DigitalCommons@URI.[6]

  • Taylor & Francis Online. (2024). Triethyl phosphate (TEP) – dimethylsulfoxide (DMSO), as a green solvent mixture for solid-phase peptide synthesis (SPPS).[19]

  • BenchChem. (n.d.). Fmoc vs Boc: Choosing the Right Amino Acid Derivative. Retrieved from BenchChem website.[]

  • BenchChem. (2025). A Comprehensive Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis. Retrieved from BenchChem website.[1]

  • Biotage. (2023). How to synthesize hydrophobic peptides - Choosing the Right Solvent. Retrieved from Biotage website.[12]

  • Springer Nature Experiments. (n.d.). Fmoc Test Protocols and Methods. Retrieved from Springer Nature Experiments.[21]

  • CymitQuimica. (n.d.). cas 188715-40-4: fmoc-(4-aminomethyl)-cyclohexane carboxylic acid. Retrieved from CymitQuimica website.[4]

  • Jouyban, A., et al. (2006). Mathematical representation of solubility of amino acids in binary aqueous-organic solvent mixtures at various temperatures. Journal of Molecular Liquids.

  • Bachem. (2021). Peptide solubility. Retrieved from Bachem website.[22]

  • Hirano, A., et al. (2021). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. International Journal of Biological Macromolecules.[23]

  • Key Organics. (n.d.). Fmoc-3-amino-1-cyclohexane carboxylic acid | 194471-84-6. Retrieved from Key Organics website.

  • PubChem. (n.d.). 3-Aminocyclohexanecarboxylic acid. Retrieved from PubChem.[24]

  • ResearchGate. (n.d.). Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. Retrieved from ResearchGate.[25]

  • Thermo Fisher Scientific. (n.d.). Peptide solubility guidelines. Retrieved from Thermo Fisher Scientific website.[13]

  • Verevkin, S. P., et al. (2017). New experimental melting properties as access for predicting amino-acid solubility. Physical Chemistry Chemical Physics.[26]

  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 1-(Fmoc-amino)cyclohexanecarboxylic acid. Retrieved from Thermo Fisher Scientific website.[27]

  • ResearchGate. (n.d.). Physicochemical and pharmacological characteristics of carboxylic acids and 3-oxetanol bioisosteres. Retrieved from ResearchGate.[28]

  • Santa Cruz Biotechnology. (n.d.). Fmoc-cis-1,3-aminocyclohexane carboxylic acid | CAS 312965-05-2. Retrieved from Santa Cruz Biotechnology website.[29]

  • ChemicalBook. (n.d.). 312965-05-2(FMOC-(+/-)-CIS-3-AMINOCYCLOHEXANE-1-CARBOXYLIC ACID) Product Description. Retrieved from ChemicalBook website.[30]

  • CORE. (n.d.). Convenient Route to Enantiopure Fmoc-Protected Morpholine-3-carboxylic Acid. Retrieved from CORE.[31]

Sources

Methodological & Application

Application Note: Incorporation of Fmoc-3-Amino-1-Cyclohexanecarboxylic Acid into Cyclic Peptides

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the incorporation of Fmoc-3-amino-1-cyclohexanecarboxylic acid (Fmoc-3-ACHC) into cyclic peptides. This residue is a conformationally constrained


-amino acid used to induce specific secondary structures (turns/helices) and improve metabolic stability.

Executive Summary

The incorporation of 3-amino-1-cyclohexanecarboxylic acid (3-ACHC) into peptide backbones represents a powerful strategy for peptidomimetic design. Unlike flexible linear


-amino acids (e.g., GABA), the cyclohexane ring of 3-ACHC rigidly constrains the backbone torsion angles (

), forcing the peptide into defined conformations such as helices or reverse turns depending on the stereochemistry (cis vs. trans).

This guide addresses the specific synthetic challenges posed by Fmoc-3-ACHC, including steric hindrance at the secondary amine and carboxyl activation sites, hydrophobicity-induced aggregation , and the critical regiochemistry of cyclization .

Key Technical Considerations
  • Classification:

    
    -Amino Acid (Amine is at the 
    
    
    
    -position relative to the carboxyl: C1-C2-C3-N).
  • Stereochemistry:

    • cis-1,3-ACHC: Often favors turn structures (diequatorial conformation).

    • trans-1,3-ACHC: Induces extended or helical geometries.

  • Coupling Difficulty: Moderate to High. The carboxyl group is attached to a secondary ring carbon (C1), and the amine is on a secondary ring carbon (C3), creating significant steric bulk.

Strategic Planning & Experimental Design

Resin Selection

For cyclic peptides, 2-Chlorotrityl Chloride (2-CTC) Resin is the gold standard.

  • Reasoning: It allows for the cleavage of the protected peptide fragment using mild acid (1% TFA), leaving side-chain protecting groups (Boc, tBu, Pbf, Trt) intact. This is essential for subsequent head-to-tail cyclization in solution.

  • Alternative: Rink Amide resin can be used only if cyclization is side-chain to side-chain (e.g., Asp-Dap lactam) or if the C-terminus is not involved in the ring.

Positioning of 3-ACHC

Avoid loading 3-ACHC as the first residue (C-terminal) on the resin if possible.

  • Causality: The steric bulk of the cyclohexane ring can lower loading efficiency on 2-CTC resin.

  • Recommendation: Load a non-hindered amino acid (Gly, Ala) or a spacer as the first residue. If 3-ACHC must be C-terminal, use a lower loading target (<0.4 mmol/g) and extended reaction times.

Coupling Reagents

Standard DIC/HOBt coupling is often insufficient for 3-ACHC.

  • Activation: Use HATU/HOAt or DIC/Oxyma Pure .

  • Base: Use TMP (2,4,6-trimethylpyridine / Collidine) instead of DIEA during coupling to minimize epimerization at the C1 chiral center, particularly if using HATU.

Detailed Protocols

Protocol A: Resin Loading & Linear Assembly (SPPS)

Objective: Synthesize the linear precursor H-[Peptide]-OH with side chains protected.

Materials:

  • Fmoc-3-amino-1-cyclohexanecarboxylic acid (isomer pure).

  • 2-Chlorotrityl Chloride Resin (100-200 mesh).

  • Reagents: DCM, DMF, DIEA, Piperidine, HATU, HOAt.

Step-by-Step Workflow:

  • Resin Preparation (Swelling):

    • Weigh 2-CTC resin (e.g., 0.5 g, ~1.6 mmol/g nominal).

    • Swell in dry DCM (10 mL) for 30 min. Drain.

  • Loading the First Residue (e.g., Fmoc-Gly-OH):

    • Dissolve Fmoc-AA-OH (1.2 eq relative to desired loading, typically 0.6 mmol/g target) in DCM (5 mL).

    • Add DIEA (4 eq).

    • Add solution to resin.[1] Agitate for 2 hours.

    • Capping: Add MeOH (1 mL) and DIEA (1 mL) to the reaction mixture. Agitate 15 min to cap unreacted chlorides.

    • Wash: DCM (3x), DMF (3x), DCM (3x).

  • Fmoc Deprotection:

    • Treat with 20% Piperidine in DMF (2 x 10 min).

    • Wash: DMF (5x).[1] Crucial: Ensure all piperidine is removed.

  • Coupling Fmoc-3-ACHC (The Critical Step):

    • Reagent Prep: Dissolve Fmoc-3-ACHC (3 eq) and HATU (2.9 eq) in minimal DMF.

    • Activation: Add HOAt (3 eq) and Collidine (6 eq). Note: HOAt improves coupling rates for hindered amines.

    • Reaction: Add to resin immediately. Agitate for 2 to 4 hours at room temperature.

    • Monitoring: Perform a Chloranil test (more sensitive for secondary amines than Kaiser test). If positive (blue particles), recouple using PyAOP or fresh HATU.

  • Chain Elongation:

    • Continue standard SPPS for remaining residues.

    • Final Step: Remove the N-terminal Fmoc group (leaving the N-terminal amine free).

    • Wash resin thoroughly with DCM (5x).

Protocol B: Mild Cleavage (Protected Peptide)

Objective: Release the linear peptide from resin while keeping side-chain protecting groups intact.

  • Cleavage Cocktail: Prepare 1% TFA / 5% TIS / 94% DCM (v/v).

  • Execution:

    • Treat resin with cocktail (5 mL) for 2 min. Filter into a flask containing 10% Pyridine in MeOH (to neutralize immediately).

    • Repeat 5-10 times.

    • Reasoning: 2-CTC is highly acid-labile. Short bursts prevent TFA from penetrating the beads and removing tBu/Boc groups.

  • Isolation:

    • Concentrate the filtrate by rotary evaporation (do not heat >30°C).

    • Precipitate in cold diethyl ether or water (depending on solubility).

    • Lyophilize the crude protected linear peptide.

Protocol C: Head-to-Tail Cyclization

Objective: Form the amide bond between N-terminus and C-terminus.

Conditions: High dilution is mandatory to favor intramolecular cyclization over intermolecular oligomerization.

  • Dissolution: Dissolve linear protected peptide in dry DMF/DCM (1:1) to a concentration of < 1 mM (e.g., 1 mg/mL for a 1kDa peptide).

  • Reagents:

    • Add PyBOP (3 eq) and HOAt (3 eq).

    • Add DIEA (6 eq).

    • Alternative: For extremely difficult cyclizations (due to 3-ACHC constraints), use PyAOP (phosphonium analogue of HOAt).

  • Reaction: Stir at room temperature for 12–24 hours.

  • Monitoring: Monitor by HPLC/MS. Look for the mass shift of -18 Da (loss of H2O) and disappearance of linear starting material.

  • Global Deprotection:

    • Evaporate solvents.

    • Treat residue with 95% TFA / 2.5% TIS / 2.5% H2O for 2–3 hours.

    • Precipitate in cold ether. Purify by RP-HPLC.

Quantitative Data & Reagent Comparison

ParameterStandard Residue (e.g., Ala)Fmoc-3-ACHCRecommendation
Coupling Reagent HBTU / DIEAHATU / HOAt / CollidineUse stronger activation for ACHC.
Coupling Time 30 - 60 min2 - 4 hoursExtended time required for steric bulk.
Resin Loading 0.6 - 0.8 mmol/g0.3 - 0.5 mmol/gLower loading reduces aggregation.
Cyclization Conc. 1 - 5 mM0.1 - 1 mMHigher dilution prevents dimers.
Isomer Risk Low (Alpha-carbon)High (C1 & C3)Use Collidine base; avoid racemization.

Visualizations

Synthesis Workflow Diagram

G Resin 2-CTC Resin (Cl-Trt-Cl) Load Load 1st AA (Non-hindered) Resin->Load Swell & Load Elongate SPPS Elongation Coupling Fmoc-3-ACHC (HATU/HOAt) Load->Elongate Fmoc Removal Linear Linear Protected Peptide (On Resin) Elongate->Linear Complete Sequence Cleave Mild Cleavage (1% TFA/DCM) Linear->Cleave Retain Side-Chain PG Cyclize Cyclization (Dilute DMF, PyBOP) Cleave->Cyclize High Dilution Deprotect Global Deprotection (95% TFA) Cyclize->Deprotect Remove Side-Chain PG Final Cyclic Peptide (Purified) Deprotect->Final HPLC Purification

Caption: Workflow for incorporating Fmoc-3-ACHC into cyclic peptides using 2-CTC resin and solution-phase cyclization.

Stereochemical Impact Diagram

StructuralLogic cluster_cis Cis-Isomer (1,3) cluster_trans Trans-Isomer (1,3) ACHC 3-ACHC Residue CisConf Diequatorial / Diaxial ACHC->CisConf Cis-Synthesis TransConf Equatorial/Axial ACHC->TransConf Trans-Synthesis Turn Induces $beta$-Turn CisConf->Turn Helix Extended / Helix TransConf->Helix

Caption: Impact of 3-ACHC stereochemistry on peptide backbone conformation.

References

  • Chemical Structure & Properties: Sigma-Aldrich. 1-(Fmoc-amino)cyclohexanecarboxylic acid Product Page. Retrieved from

  • Cyclization Strategies: McMurray, J. S. (1991). Solid phase synthesis of a cyclic peptide using fmoc chemistry. Tetrahedron Letters. Retrieved from

  • Fmoc SPPS Methodologies: National Institutes of Health (NIH). Advances in Fmoc solid-phase peptide synthesis. Retrieved from

  • Conformational Constraints: Revesz, L., et al. (2004). Structural properties of cyclic peptides containing cis- or trans-2-aminocyclohexane carboxylic acid. Organic & Biomolecular Chemistry. Retrieved from

  • Coupling Reagents: ChemPep Inc. Fmoc Solid Phase Peptide Synthesis - Activation Methods. Retrieved from

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Amino-1-Cyclohexane Carboxylic Acid Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 3-amino-1-cyclohexane carboxylic acid (a non-proteinogenic amino acid, hereafter referred to as 3-A-c-Hx-CA) in peptide synthesis. The incorporation of cyclic, non-standard amino acids like 3-A-c-Hx-CA is a powerful strategy for developing peptidomimetics with enhanced stability, potency, and unique structural conformations. However, their unique structural properties, particularly steric bulk, present specific challenges not always encountered with standard proteinogenic amino acids.[1][2]

This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate and resolve common side reactions and synthetic hurdles.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational concepts and common queries regarding the use of 3-A-c-Hx-CA in peptide synthesis.

Q1: What are the primary challenges when incorporating 3-amino-1-cyclohexane carboxylic acid into a peptide sequence?

A: The main challenges stem from the molecule's structure. The cyclohexane ring is sterically bulky compared to the side chains of natural amino acids. This steric hindrance can significantly slow down the kinetics of both coupling and deprotection steps.[1] Consequently, researchers often face issues like incomplete reactions leading to deletion sequences, the need for more forceful and optimized coupling conditions, and potential for aggregation, especially in longer peptide chains.[2]

Q2: Which protecting groups are recommended for 3-A-c-Hx-CA during solid-phase peptide synthesis (SPPS)?

A: The choice of protecting groups follows the standard orthogonal strategies used in SPPS.[3]

  • For the α-Amino Group: The most common protecting groups are Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl).[4][5]

    • Fmoc: Used in the Fmoc/tBu strategy, it is cleaved under mild basic conditions (e.g., piperidine in DMF), which preserves acid-labile side-chain protecting groups.[5] This is often the preferred method.

    • Boc: Used in the Boc/Bn strategy, it is removed with moderate acid (e.g., trifluoroacetic acid, TFA), while side-chain groups are removed with a stronger acid like HF.[3][6]

  • For the Carboxyl Group: When used as the C-terminal residue, the carboxyl group is typically anchored to the solid-phase resin. If the synthesis is performed in solution-phase, common protecting groups include methyl or benzyl esters, which can be removed via saponification or catalytic hydrogenation, respectively.[7][8]

Q3: Does the cis vs. trans stereochemistry of 3-A-c-Hx-CA affect the synthesis?

A: Yes, the relative stereochemistry of the amino and carboxyl groups on the cyclohexane ring is critical. Cis and trans isomers are distinct chemical entities that will orient the peptide backbone differently, impacting the final peptide's conformation and biological activity. Furthermore, the steric environment for the incoming activated amino acid can differ between the two isomers, potentially requiring adjustments to coupling times or reagents. It is crucial to start with an isomerically pure form of 3-A-c-Hx-CA to avoid generating hard-to-separate diastereomeric peptide impurities.

Section 2: Troubleshooting Guide: Common Side Reactions & Solutions

This section is formatted as a troubleshooting guide, addressing specific experimental problems with explanations and actionable solutions.

Problem: Low Coupling Efficiency & Deletion Sequences
Q: My HPLC and Mass Spec data show a significant amount of peptide missing the 3-A-c-Hx-CA residue (a deletion sequence). What is causing this incomplete reaction, and how can I improve the coupling efficiency?

A: This is the most common issue when working with sterically hindered amino acids. The bulky cyclohexane ring physically obstructs the approach of the activated carboxyl group of the incoming amino acid to the free amine on the growing peptide chain (or vice-versa). Standard coupling conditions may not be sufficient to drive the reaction to completion.

Root Cause Analysis & Solutions:

  • Insufficient Carboxyl Activation: The initial activation of the incoming amino acid's carboxyl group may not be potent enough.[9] Carbodiimide reagents like DCC, while effective for many amino acids, can be less efficient here.[10]

    • Solution: Switch to a more potent coupling reagent. Onium-salt-based reagents like HBTU, HATU, or PyBOP are highly recommended as they form more reactive intermediates and achieve higher coupling rates with fewer side reactions.[9][11] HATU is particularly effective for sterically hindered couplings.

  • Slow Reaction Kinetics: The steric hindrance slows the reaction rate, and standard reaction times (e.g., 1-2 hours) may be insufficient.

    • Solution:

      • Increase Reaction Time: Extend the coupling time to 4, 6, or even 24 hours. Monitor the reaction using a qualitative test (like the Kaiser test) to confirm the consumption of the free amine before proceeding.

      • Double Coupling: Perform the coupling step twice. After the initial coupling reaction, drain the vessel, wash, and then add a fresh solution of the activated amino acid and coupling reagents.[12]

  • Suboptimal Additives: Additives are used to suppress racemization and improve coupling efficiency.

    • Solution: Ensure you are using an appropriate additive. While HOBt is a classic choice, OxymaPure® (ethyl cyanohydroxyiminoacetate) has been shown to be a superior alternative in many cases, offering better performance and safety.

Data Summary: Comparison of Common Coupling Reagents

Coupling ReagentTypeRelative PotencyRacemization RiskNotes
DCC/DICCarbodiimideModerateModerate to HighByproduct (DCU) can be difficult to remove.[10] Often requires HOBt to reduce racemization.[10]
HBTU/TBTUAminiumHighLowVery efficient, reactions are often complete in minutes for standard amino acids.[10]
HATUAminiumVery HighVery LowGenerally considered one of the best reagents for difficult or sterically hindered couplings.[9]
PyBOPPhosphoniumHighLowSimilar in efficacy to HBTU, good for hindered couplings.
Problem: Racemization / Epimerization
Q: My final peptide product shows two peaks on the HPLC with the same mass, suggesting the presence of a diastereomer. How can I prevent racemization at the 3-A-c-Hx-CA residue?

A: Racemization (or epimerization) is a significant side reaction where the chiral center of the amino acid inverts during the activation/coupling step.[11] This occurs when the activated carboxyl group cyclizes to form a planar oxazolone intermediate, which can then be deprotonated and re-protonated from either face, scrambling the stereochemistry.[11][13]

Preventative Measures:

  • Choice of Coupling Reagent and Additive: This is the most critical factor.

    • Protocol: Use a coupling reagent/additive combination known to suppress racemization. The addition of HOBt or, preferably, OxymaPure, is crucial as they react with the activated acid to form an active ester intermediate that is less prone to oxazolone formation.[9][11] HATU is an excellent choice as the HOAt moiety is highly effective at preventing racemization.[9]

  • Base Selection and Stoichiometry: The base used during coupling can influence the rate of racemization.

    • Protocol: Use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA). Use the minimum amount of base necessary. For fragment condensations, which are highly prone to racemization, a weaker base like N-methylmorpholine (NMM) or collidine may be preferred.[9]

  • Pre-activation Time: Allowing the coupling reagent and amino acid to "pre-activate" for too long before adding it to the free amine can increase the risk of side reactions.

    • Protocol: Minimize the pre-activation time. For particularly sensitive couplings, consider adding the coupling reagent directly to the mixture of the peptide-resin and the amino acid to be coupled.

Problem: Dimerization During On-Resin Cyclization
Q: I am attempting a head-to-tail cyclization of a linear peptide containing 3-A-c-Hx-CA, but I am observing a large peak corresponding to the dimer. How do I favor the desired intramolecular reaction?

A: The formation of dimers or oligomers is a classic competing side reaction during cyclization.[14][15] It occurs when an activated C-terminus of one linear peptide molecule reacts with the free N-terminus of a different molecule (intermolecular reaction) instead of its own N-terminus (intramolecular reaction).

Workflow for Promoting Intramolecular Cyclization

G cluster_prep Preparation Phase cluster_cyclization Cyclization Phase cluster_outcome Desired vs. Side Reaction Prep Synthesize Linear Peptide on Resin Deprotect Selectively Deprotect N- and C-Termini Prep->Deprotect Dilution High Dilution Principle: Reduce concentration to < 1 mM Deprotect->Dilution Key Control Step Coupling Add Cyclization Reagents (e.g., PyBOP/Oxyma) Dilution->Coupling Reaction Allow extended reaction time (12-24h) Coupling->Reaction Intra Intramolecular Cyclization (Monomer) Reaction->Intra Favored at Low Concentration Inter Intermolecular Reaction (Dimer/Oligomer) Reaction->Inter Favored at High Concentration

Key Strategies:

  • High Dilution: This is the most effective strategy. By significantly reducing the concentration of the linear peptide (typically to 0.1-1 mM), you decrease the probability of two different peptide chains encountering each other, thus favoring the intramolecular reaction.

    • Protocol: Use a large volume of solvent for the cyclization step. For example, for 0.1 mmol of peptide on resin, use 100-200 mL of solvent (e.g., DMF or NMP).

  • Slow Addition (Syringe Pump Method):

    • Protocol: Dissolve the coupling reagents in a portion of the solvent and the linear peptide (if cleaved from the resin first) in another. Use a syringe pump to add both solutions slowly over several hours to a large volume of stirred solvent. This maintains a constantly low concentration.

  • Choice of Cyclization Reagents: Use reagents known for efficiency and low racemization risk, such as PyBOP or HATU, in combination with a base like DIPEA.

Section 3: Key Experimental Protocols

Protocol 1: Optimized Coupling of 3-A-c-Hx-CA to a Resin-Bound Peptide

This protocol assumes a standard Fmoc/tBu solid-phase synthesis strategy.

  • Resin Preparation: Swell the peptide-resin (with the N-terminal Fmoc group removed) in DMF for 30 minutes. Drain the solvent.

  • Coupling Solution Preparation: In a separate vessel, dissolve the incoming Fmoc-3-A-c-Hx-CA (3 equivalents) and an additive like OxymaPure (3 eq.) in DMF. Add your chosen coupling reagent, for example, HATU (2.95 eq.), and mix for 1-2 minutes. Finally, add DIPEA (6 eq.).

  • Coupling Reaction: Immediately add the prepared coupling solution to the resin. Agitate the reaction vessel at room temperature.

  • Monitoring: After 2 hours, take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test.

    • If the test is negative (beads are colorless), the reaction is complete. Proceed to washing.

    • If the test is positive (beads are blue), the coupling is incomplete. Allow the reaction to continue, checking every 2 hours. If it is still positive after 4-6 hours, consider a double coupling (drain, wash, and repeat steps 2-3).

  • Washing: Once the reaction is complete, drain the vessel and wash the resin extensively with DMF (3x), DCM (3x), and DMF (3x) to remove all excess reagents and byproducts.

Protocol 2: High-Dilution On-Resin Cyclization

This protocol is for a head-to-tail cyclization.

  • Peptide Preparation: Synthesize the linear peptide on a suitable resin (e.g., a rink amide linker for a C-terminal amide). The N-terminal amino acid should have its Fmoc group removed, and the C-terminal carboxyl group should be activated for cyclization (this depends on the linker strategy).

  • Reagent Preparation: Prepare a 0.1 M solution of the cyclization cocktail. For example, dissolve PyBOP (5 eq.) and OxymaPure (5 eq.) in DMF. In a separate container, have DIPEA (10 eq.) ready.

  • Cyclization Setup: Swell the peptide-resin (0.05 mmol) in a large volume of DMF (e.g., 100 mL, resulting in a 0.5 mM concentration) in a suitable reaction vessel with efficient stirring.

  • Reaction Initiation: Add the DIPEA to the resin suspension, followed immediately by the PyBOP/Oxyma solution.

  • Reaction: Allow the reaction to proceed with stirring for 12-24 hours at room temperature.

  • Workup: After the reaction period, drain the solvent and thoroughly wash the resin with DMF and DCM.

  • Cleavage and Purification: Cleave the cyclic peptide from the resin using a standard cleavage cocktail (e.g., TFA/TIS/H₂O). Purify the crude product using reverse-phase HPLC.

Visual Troubleshooting Logic

Troubleshooting

References

  • Vertex AI Search. (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. Retrieved February 15, 2026.
  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved February 15, 2026.
  • Creative Peptides. (n.d.). Challenges in Drug Discovery: Why Cyclic Peptides Are Game Changers?. Retrieved February 15, 2026.
  • El-Faham, A., & Albericio, F. (2011). Recent development of peptide coupling reagents in organic synthesis. Chemical Reviews, 111(11), 6557-6602.
  • Fields, G. B. (2011). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved February 15, 2026.
  • Li, G., et al. (2007). A new method of preparing (1R,3S)-3-amino-1-cyclohexane-carboxylic acid.
  • GenScript. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Retrieved February 15, 2026.
  • Reddit. (2024).
  • Bio-Synthesis Inc. (n.d.). Cyclic Peptide Synthesis. Retrieved February 15, 2026.
  • Bibliomed. (2018). Side reactions in peptide synthesis: An overview.
  • MDPI. (2021).
  • National Center for Biotechnology Information. (2025).
  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved February 15, 2026.
  • Albericio, F., & Carpino, L. A. (2002). Amino Acid-Protecting Groups. Peptide Science, 66(4), 217-251.
  • Biotage. (2023). What do you do when your peptide synthesis fails?. Retrieved February 15, 2026.
  • ResearchGate. (n.d.). Side Reactions on Amino Groups in Peptide Synthesis. Retrieved February 15, 2026.
  • MilliporeSigma. (n.d.). Unnatural Amino Acids for Peptide Synthesis. Retrieved February 15, 2026.
  • Unknown Source. (n.d.). Carboxyl protecting groups.
  • CUSABIO. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. Retrieved February 15, 2026.
  • Slideshare. (n.d.). Protection for carboxylic group & Protection for the Amino group. Retrieved February 15, 2026.

Sources

Technical Support Center: Troubleshooting Difficult Couplings with Fmoc-3-amino-1-cyclohexane carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are incorporating the sterically hindered, non-natural amino acid, Fmoc-3-amino-1-cyclohexane carboxylic acid, into their peptide synthesis workflows. Its unique cyclic structure, while valuable for inducing specific conformational constraints in peptides, presents significant challenges during the coupling step of Solid-Phase Peptide Synthesis (SPPS).[1] This resource provides in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind our recommendations to empower you to overcome these synthetic hurdles.

Understanding the Challenge: The "Why" Behind Difficult Couplings

The primary difficulty in coupling Fmoc-3-amino-1-cyclohexane carboxylic acid stems from its structure. As a β-amino acid, the amino group is further from the carboxylic acid, and the cyclohexane ring imposes considerable steric hindrance. This bulkiness can dramatically slow down the kinetics of the coupling reaction, leading to incomplete reactions, low yields, and the formation of deletion sequences.[2][3] Furthermore, the presence of cis and trans isomers can introduce additional complexity into the synthesis and purification process.[1][4]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here we address common issues encountered when working with Fmoc-3-amino-1-cyclohexane carboxylic acid in a question-and-answer format.

Q1: My coupling reaction with Fmoc-3-amino-1-cyclohexane carboxylic acid is incomplete, as indicated by a positive Kaiser test. What is the first thing I should adjust?

A1: Incomplete coupling is the most frequent problem. Before making drastic changes, the simplest and often most effective first step is to extend the reaction time and perform a double coupling . Due to the steric hindrance of the cyclohexane ring, the acylation of the N-terminal amine on the growing peptide chain is significantly slower than with standard amino acids.[2][3]

  • Initial Action: If your standard coupling time is 1-2 hours, extend it to 4-6 hours. After the initial coupling, wash the resin and perform a second coupling with a fresh solution of the activated amino acid for the same duration.

Q2: I've tried double coupling and extended reaction times, but the coupling is still inefficient. What is the next logical step?

A2: If extended reaction times are insufficient, the next critical parameter to evaluate is your choice of coupling reagent . Standard carbodiimide reagents like DCC or DIC, even with additives like HOBt, may not be potent enough to overcome the steric barrier.[5][6] You need to employ a more powerful activating agent.

  • Recommended Action: Switch to a uronium/aminium or phosphonium salt-based coupling reagent. Reagents like HATU, HBTU, or PyBOP are generally more effective for sterically hindered amino acids.[2][7][8] HATU is often considered one of the most efficient due to the formation of a highly reactive OAt-ester.[7][8] COMU, an Oxyma-based reagent, is another excellent and safer alternative to HOBt/HOAt-based reagents.[5][7]

Q3: I'm using HATU, but my yields are still low. Could other factors be at play?

A3: Yes. Even with a powerful coupling reagent, other factors can sabotage your synthesis. The two most likely culprits are peptide aggregation and suboptimal solvent choice .

  • Peptide Aggregation: The growing peptide chain, particularly if it contains other hydrophobic residues, can fold back on itself and form secondary structures on the resin.[9][10] This physically blocks the N-terminal amine, preventing the incoming activated amino acid from reaching it.

    • Troubleshooting Aggregation:

      • Solvent Choice: Switch from DMF to N-Methyl-2-pyrrolidone (NMP), which is a better solvating agent for many aggregating sequences.[11] Adding chaotropic salts like LiCl to the coupling mixture can also help disrupt secondary structures.[12]

      • Resin Choice: Using a PEG-based resin can improve solvation of the peptide chain and reduce aggregation.[11]

  • Isomer Purity: Ensure you are using the correct and pure cis or trans isomer as required by your research. Mixed isomers can lead to diastereomeric peptides that are difficult to separate and may exhibit different coupling kinetics.

Q4: I've noticed that my peptide is prone to aggregation throughout the synthesis, not just at the Fmoc-3-amino-1-cyclohexane carboxylic acid coupling step. What proactive measures can I take?

A4: For sequences known to be difficult, a proactive approach is best. Consider incorporating "disrupting" elements into your synthesis strategy.

  • Pseudoproline Dipeptides: If your sequence allows, the introduction of pseudoproline dipeptides can introduce a "kink" in the peptide backbone, effectively disrupting the hydrogen bonding that leads to aggregation.

  • Backbone Protection: Using Hmb or Dmb-protected amino acids at strategic locations can prevent the formation of interchain hydrogen bonds.[9]

Q5: Can the reaction temperature be increased to improve coupling efficiency?

A5: Yes, increasing the reaction temperature can be a valid strategy, particularly in microwave-assisted peptide synthesis. Increased temperature provides more kinetic energy to overcome the activation barrier of the reaction. However, this should be approached with caution as higher temperatures can also increase the risk of side reactions, including racemization. This strategy is generally recommended after optimizing coupling reagents and reaction times at room temperature.

Experimental Protocols & Methodologies

Protocol 1: Optimized Coupling of Fmoc-3-amino-1-cyclohexane carboxylic acid using HATU

This protocol is designed for a standard 0.1 mmol scale solid-phase peptide synthesis.

Materials:

  • Fmoc-deprotected peptide-resin (0.1 mmol)

  • Fmoc-3-amino-1-cyclohexane carboxylic acid (0.5 mmol, 5 eq)

  • HATU (0.48 mmol, 4.8 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.0 mmol, 10 eq)

  • Anhydrous NMP

Procedure:

  • Resin Swelling: Swell the Fmoc-deprotected peptide-resin in NMP for 30 minutes.

  • Activation Solution Preparation: In a separate vessel, dissolve Fmoc-3-amino-1-cyclohexane carboxylic acid and HATU in NMP. Add DIPEA and allow the solution to pre-activate for 5-10 minutes.

  • First Coupling: Drain the NMP from the swollen resin and add the activation solution. Agitate the reaction vessel for 4 hours at room temperature.

  • Washing: Drain the reaction solution and wash the resin thoroughly with NMP (5 x 1 min).

  • Kaiser Test (Optional but Recommended): Perform a Kaiser test on a small sample of resin beads. If the test is negative (beads are colorless), proceed to the next deprotection step. If the beads are blue/purple, proceed with the second coupling.

  • Second Coupling: Prepare a fresh activation solution as described in step 2. Add it to the resin and agitate for another 4 hours.

  • Final Washing: Drain the coupling solution and wash the resin with NMP (5 x 1 min) followed by DCM (3 x 1 min) to prepare for the next Fmoc deprotection step.

Data Summary: Comparison of Coupling Reagents for Hindered Amino Acids
Coupling ReagentTypical Reaction TimeRelative Efficacy for Hindered CouplingsPotential Side Reactions
DCC/HOBt 4-12 hoursLow to ModerateFormation of insoluble DCU byproduct
HBTU/DIPEA 2-6 hoursHighGuanidinylation of the N-terminal amine
HATU/DIPEA 1-4 hoursVery HighMinimal racemization
PyBOP/DIPEA 2-6 hoursHighGenerally clean, but can be less effective than HATU
COMU/DIPEA 1-4 hoursVery HighSafer alternative to benzotriazole-based reagents

This table provides a general comparison. Optimal conditions may vary depending on the specific peptide sequence.[2][5][7]

Visualizing the Workflow and Challenges

Logical Flow for Troubleshooting Difficult Couplings

Troubleshooting_Flowchart start Incomplete Coupling Detected (e.g., Positive Kaiser Test) double_coupling Action: Perform Double Coupling & Extend Reaction Time start->double_coupling check1 Coupling Still Incomplete? double_coupling->check1 change_reagent Action: Switch to a Stronger Coupling Reagent (e.g., HATU, COMU) check1->change_reagent Yes success Coupling Successful check1->success No check2 Coupling Still Incomplete? change_reagent->check2 address_aggregation Action: Address Potential Aggregation - Change solvent to NMP - Use PEG resin - Add chaotropic salts check2->address_aggregation Yes check2->success No failure Further Optimization Needed (e.g., Temperature, Backbone Protection) address_aggregation->failure

Caption: A stepwise decision-making guide for troubleshooting incomplete couplings.

The Steric Hindrance Challenge

Steric_Hindrance cluster_peptide Growing Peptide Chain on Resin cluster_amino_acid Approaching Activated Amino Acid N_terminus N-Terminal Amine Carboxyl Activated Carboxyl Carboxyl->N_terminus Steric Clash! Cyclohexane Bulky Cyclohexane Ring

Caption: Diagram illustrating the steric clash between the bulky cyclohexane ring and the N-terminus.

References

  • A Researcher's Guide to Coupling Reagents for Sterically Hindered Amino Acids. Benchchem.
  • Peptide Coupling Reagents Guide. MilliporeSigma.
  • Difficult couplings in stepwise solid phase peptide synthesis: predictable or just a guess?. PubMed.
  • Incorporation of non-canonical amino acids. PMC.
  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • Overcoming Aggregation in Solid-phase Peptide Synthesis. Sigma-Aldrich.
  • Strategies for Incorporating Unnatural Amino Acids into Proteins. BOC Sciences.
  • Commonly Used Coupling Reagents in Peptide Synthesis.
  • Site-Specific Incorporation of Non-canonical Amino Acids by Amber Stop Codon Suppression in Escherichia coli. Springer Nature Experiments.
  • Procedures to Improve Difficult Couplings. ResearchGate.
  • Reprogramming natural proteins using unnatural amino acids. RSC Publishing.
  • Difficult peptides | Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford Academic.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
  • Cell-Free Approach for Non-canonical Amino Acids Incorporation Into Polypeptides.
  • Technical Support Center: Troubleshooting Aggregation in Peptides Containing Orn(Mmt). Benchchem.
  • Taming Aggregation. American Peptide Society.
  • Handles for Fmoc Solid-Phase Synthesis of Protected Peptides. ACS Publications.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
  • What do you do when your peptide synthesis fails?. Biotage.
  • Fmoc-cis-3-aminocyclohexane carboxylic acid. Chem-Impex.
  • Expert Insights: Choosing the Right Coupling Reagents for Peptide Synthesis.
  • Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies.
  • Coupling reaction sometimes works, sometimes doesn't. Reddit.
  • Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. The Royal Society of Chemistry.
  • A new method of preparing (1R,3S)-3-amino-1-cyclohexane-carboxylic acid. ResearchGate.
  • Negishi cross-couplings in the synthesis of amino acids. RSC Publishing.
  • α-Amino Acid synthesis by C-C coupling. Organic Chemistry Portal.
  • The Catalyst's Companion: N,N′-Dicyclohexylcarbodiimide (DCC) in Action.

Sources

Navigating the Challenges of Fmoc-3-amino-1-cyclohexane Carboxylic Acid Coupling: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center for advanced peptide synthesis. As Senior Application Scientists, we understand that incorporating structurally unique amino acids like Fmoc-3-amino-1-cyclohexane carboxylic acid presents distinct challenges at the bench. The bulky, non-polar nature of the cyclohexane ring introduces significant steric hindrance and can profoundly influence reaction kinetics and peptide purity. This guide is designed to provide you with in-depth, field-proven insights into the critical role of solvent choice in overcoming these hurdles. Here, we move beyond generic protocols to offer a mechanistic understanding that will empower you to troubleshoot and optimize your syntheses effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My coupling efficiency for Fmoc-3-amino-1-cyclohexane carboxylic acid is significantly lower than for other standard Fmoc-amino acids. What is the primary cause?

A1: The principal reason for low coupling efficiency with Fmoc-3-amino-1-cyclohexane carboxylic acid is the steric hindrance imposed by the bulky cyclohexane ring. This steric bulk physically obstructs the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain on the solid support. Standard coupling conditions that are effective for less bulky amino acids may be insufficient to overcome this energy barrier, leading to slower reaction rates and incomplete couplings.[1][2]

Q2: I am currently using DMF as my primary solvent. Is this the optimal choice for coupling Fmoc-3-amino-1-cyclohexane carboxylic acid?

A2: While Dimethylformamide (DMF) is a versatile and widely used solvent in solid-phase peptide synthesis (SPPS), it may not be the optimal choice for sterically demanding couplings.[3] The ability of the solvent to effectively solvate the growing peptide chain and the resin is crucial for presenting the reactive sites for efficient coupling.[4] In cases of significant steric hindrance, a solvent with superior solvating properties is often required.

N-methyl-2-pyrrolidone (NMP) is generally considered a better solvent for such "difficult" couplings due to its higher polarity and greater solvating power.[4][5] This enhanced solvation helps to swell the resin more effectively and disrupt potential peptide aggregation, thereby improving the accessibility of the N-terminal amine. However, it's worth noting that some Fmoc-amino acids may exhibit greater decomposition in NMP over extended periods compared to DMF.[4][5]

Q3: Would switching to a less polar solvent like Dichloromethane (DCM) be beneficial?

A3: It is generally not recommended to use Dichloromethane (DCM) as the primary solvent for the coupling step in Fmoc-based SPPS, especially for sterically hindered amino acids. While DCM is effective for swelling polystyrene-based resins, it is a poor solvent for many Fmoc-protected amino acids and does not efficiently solvate the growing peptide chain.[4][5][6] This can lead to significant solubility issues and further decrease coupling efficiency. However, mixtures of DCM with DMF have been reported to be beneficial in some cases, particularly for the activation step with carbodiimides, before the addition to the resin in a more polar coupling solvent.

Q4: How does solvent polarity, as measured by the dielectric constant, directly impact the coupling reaction?

A4: The dielectric constant of a solvent reflects its ability to separate charges and stabilize charged intermediates and transition states. The peptide bond formation proceeds through a charged transition state. A solvent with a higher dielectric constant can better stabilize this transition state, thereby lowering the activation energy of the reaction and increasing the reaction rate. Polar aprotic solvents like DMF (dielectric constant ~36.7) and NMP (dielectric constant ~32.0) are effective because they can solvate the charged species involved in the coupling reaction without interfering with the nucleophilic attack of the amine.[7] Solvents with very low dielectric constants, like DCM (~8.93), are less effective at stabilizing these polar intermediates, leading to slower and less efficient coupling.[7]

Q5: I've noticed that even with NMP, my coupling is incomplete. What other solvent-related strategies can I employ?

A5: When a single solvent is insufficient, several strategies can be employed:

  • Solvent Mixtures: For particularly challenging sequences, using a mixture of solvents can be advantageous. A combination of DMF and NMP can sometimes provide a balance of good resin swelling and reagent solubility. In some instances, the addition of a small amount of a chaotropic agent like DMSO to DMF or NMP can help to disrupt secondary structures of the growing peptide chain that may be hindering the coupling reaction.

  • Elevated Temperature: Increasing the reaction temperature can provide the necessary kinetic energy to overcome the steric barrier. This approach should be used with caution as it can also increase the risk of side reactions, such as racemization.[8]

  • Microwave-Assisted Peptide Synthesis (MAPS): Microwave irradiation can significantly accelerate coupling reactions, particularly for sterically hindered amino acids. The rapid heating provided by microwaves can drive difficult couplings to completion in a much shorter time frame compared to conventional methods.[9] The choice of solvent is also critical in MAPS, as the solvent's ability to absorb microwave energy (related to its dielectric properties) will affect the heating efficiency.[10]

Data Summary: Solvent Properties and Their Impact on Coupling

The following table provides a summary of the physicochemical properties of common solvents used in SPPS and their general impact on the coupling of sterically hindered amino acids like Fmoc-3-amino-1-cyclohexane carboxylic acid.

SolventDielectric Constant (ε) at 20°CDipole Moment (μ, Debye)General Impact on Sterically Hindered Couplings
N,N-Dimethylformamide (DMF) 36.73.86Good general-purpose solvent with effective resin swelling and reagent solubility. May be insufficient for highly hindered couplings.[4][6][7]
N-Methyl-2-pyrrolidone (NMP) 32.04.09Often superior to DMF for difficult couplings due to better solvation of the peptide-resin complex, which can help overcome aggregation.[3][4][5]
Dichloromethane (DCM) 8.931.60Poor solvent for Fmoc-amino acids and growing peptide chains, leading to low coupling efficiency. Primarily used for washing steps or in specific activation protocols.[4][5][6][7]
Dimethyl Sulfoxide (DMSO) 46.73.9Excellent solvating properties and can disrupt peptide aggregation. Often used as an additive in small percentages with DMF or NMP for difficult sequences.[7]

Experimental Protocols & Workflows

Protocol 1: Standard Coupling of Fmoc-3-amino-1-cyclohexane carboxylic acid
  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in high-purity DMF or NMP for at least 30 minutes.

  • Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF or NMP for 5 minutes, drain, and repeat for an additional 15 minutes.

  • Washing: Wash the resin thoroughly with the chosen solvent (DMF or NMP) (5-7 times).

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-3-amino-1-cyclohexane carboxylic acid (3-5 equivalents), a coupling reagent (e.g., HATU, HBTU; 2.9-4.9 equivalents), and a base (e.g., DIPEA; 6-10 equivalents) in the reaction solvent.

  • Coupling: Add the activated amino acid solution to the resin and allow the reaction to proceed for 2-4 hours. Monitor the reaction for completion using a qualitative test (e.g., Kaiser test).

  • Washing: Wash the resin thoroughly with the reaction solvent (5-7 times).

Protocol 2: Double Coupling for Incomplete Reactions

If the initial coupling is incomplete (indicated by a positive Kaiser test), a second coupling is recommended.

  • After the first coupling and subsequent washing, repeat steps 4 and 5 from Protocol 1 with a fresh solution of activated Fmoc-3-amino-1-cyclohexane carboxylic acid.

  • Allow the second coupling to proceed for an additional 2-4 hours before proceeding with the final washing steps.

Visualizing the Workflow: Troubleshooting and Solvent Selection

To aid in your experimental design and troubleshooting, we have developed the following diagrams using the DOT language.

Troubleshooting_Low_Coupling_Efficiency cluster_solvent Solvent Optimization start Low Coupling Efficiency (Positive Kaiser Test) reagent Switch to a more potent coupling reagent (e.g., HATU, HCTU, PyBOP) start->reagent solvent Change Solvent System start->solvent time_temp Increase Reaction Time and/or Temperature start->time_temp check Re-evaluate Coupling Efficiency reagent->check nmp Switch to NMP mixture Use a Solvent Mixture (e.g., DMF/NMP, DMF/DMSO) time_temp->check double_couple Perform a Double Coupling success Proceed to Next Cycle double_couple->success check->double_couple Still Incomplete check->success Complete nmp->check mixture->check

Caption: Troubleshooting workflow for low coupling efficiency.

Solvent_Selection_Decision_Tree start Select Solvent for Coupling Fmoc-3-amino-1-cyclohexane carboxylic acid steric_hindrance High Steric Hindrance? start->steric_hindrance aggregation Potential for Aggregation? steric_hindrance->aggregation Yes dmf Use DMF steric_hindrance->dmf No (Standard Coupling) nmp Use NMP aggregation->nmp No mixture Consider Solvent Mixture (e.g., NMP/DMSO) aggregation->mixture Yes

Caption: Decision tree for solvent selection.

References

  • Vertex AI Search. Solvents for Solid Phase Peptide Synthesis.
  • Royal Society of Chemistry. The greening of peptide synthesis. Available at: [Link]

  • ResearchGate. Solubility of Fmoc protected amino acids used in Project C. Available at: [Link]

  • ResearchGate. The Greening of Peptide Synthesis. Available at: [Link]

  • CEM Corporation. Solvent Choice for Microwave Synthesis. Available at: [Link]

  • Royal Society of Chemistry. Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? Available at: [Link]

  • Luxembourg Bio Technologies. Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Available at: [Link]

  • Biotage. How to synthesize hydrophobic peptides - Choosing the Right Solvent. Available at: [Link]

  • ResearchGate. Highly efficient condensation of sterically hindered amino acid fmoc-arg(Pbf)-OH and rink amide-AM resin. Available at: [Link]

  • Unknown Source. Dielectric Constant of Common solvents.
  • Luxembourg Bio Technologies. Coupling Reagents. Available at: [Link]

  • ACS Publications. Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. Available at: [Link]

  • Beilstein Journals. Automated solid-phase peptide synthesis to obtain therapeutic peptides. Available at: [Link]

  • Aapptec Peptides. Coupling Reagents. Available at: [Link]

  • Royal Society of Chemistry. Solvent-controlled self-assembly of Fmoc protected aliphatic amino acids. Available at: [Link]

  • MDPI. Epimerisation in Peptide Synthesis. Available at: [Link]

Sources

Technical Support Center: Analytical Challenges for Peptides with Fmoc-3-amino-1-cyclohexane carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with peptides incorporating Fmoc-3-amino-1-cyclohexane carboxylic acid. The inclusion of this non-proteinogenic, cyclic β-amino acid can impart unique structural and functional properties to your peptides. However, it also presents a distinct set of analytical challenges during synthesis, purification, and characterization. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these complexities and ensure the successful development of your novel peptide candidates.

Troubleshooting Guide

This section is designed to help you diagnose and resolve specific issues you may encounter during your experimental workflow.

Synthesis & Coupling Issues
Problem: Low coupling efficiency or incomplete reaction when incorporating Fmoc-3-amino-1-cyclohexane carboxylic acid.

Root Cause Analysis:

The rigid, cyclic structure of 3-amino-1-cyclohexane carboxylic acid can present steric hindrance, slowing down the kinetics of the coupling reaction compared to standard proteinogenic amino acids. As the peptide chain elongates on the solid support, it can also begin to form secondary structures or aggregate, further impeding the accessibility of the N-terminal amine.[1][2]

Solutions:

  • Optimize Coupling Reagents: For sterically hindered amino acids, standard coupling reagents may be insufficient. It is highly recommended to use more potent uronium/aminium or phosphonium salt-based reagents.[3]

    • Recommended Reagents: HATU, HBTU, PyBOP, or COMU.

    • Carbodiimide Strategy: If using DIC, the addition of a nucleophilic additive like Oxyma Pure is crucial to enhance the reaction rate and suppress side reactions.[3]

  • Extended Coupling Times & Double Coupling:

    • Extend the coupling reaction time to 2-4 hours to ensure completion.

    • Perform a "double coupling" step where a fresh solution of activated amino acid and coupling reagents is added to the resin for a second reaction cycle.

  • Elevated Temperature: Increasing the reaction temperature to 40-50°C can help overcome the activation energy barrier for sterically hindered couplings.[4]

  • Solvent Choice: N-Methyl-2-pyrrolidone (NMP) is often a better solvent than Dimethylformamide (DMF) for improving coupling efficiency, especially for difficult sequences.[1]

Experimental Protocol: Test Cleavage to Assess Coupling Efficiency

This protocol allows for a quick assessment of the coupling step's success without completing the entire synthesis.

  • After the coupling step for Fmoc-3-amino-1-cyclohexane carboxylic acid, wash the resin thoroughly with DMF.

  • Take a small aliquot of the resin (approx. 5-10 mg) and dry it under vacuum.

  • Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

  • Add the cleavage cocktail to the dried resin aliquot and let it react for 1-2 hours.

  • Precipitate the cleaved peptide with cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

  • Dissolve the peptide in a suitable solvent (e.g., 50% acetonitrile/water) and analyze by LC-MS to check for the presence of the desired product versus the uncoupled (deletion) sequence.

Purification & Chromatography Challenges
Problem: Poor peak shape, low resolution, or difficulty in separating the target peptide from impurities during RP-HPLC.

Root Cause Analysis:

The incorporation of the aliphatic cyclic ring of 3-amino-1-cyclohexane carboxylic acid increases the hydrophobicity of the peptide. This can lead to strong interactions with the C18 stationary phase, resulting in broad peaks or poor recovery. Furthermore, the presence of cis- and trans-isomers of the amino acid can lead to diastereomeric peptide products that may be difficult to separate.[5][6]

Solutions:

  • Optimize HPLC Gradient:

    • Start with a shallow gradient to improve the separation of closely eluting impurities. A gradient of 0.5-1% B/minute is a good starting point.[7]

    • If the peptide is highly retained, a stronger organic modifier like isopropanol can be added to the mobile phase B (acetonitrile) to improve elution.

  • Alternative Stationary Phases: If standard C18 columns do not provide adequate separation, consider alternative chemistries. Phenyl-hexyl or C8 columns offer different selectivity that may be beneficial.[8]

  • Ion-Pairing Reagents: While TFA is standard, for very basic or very acidic peptides, alternative ion-pairing reagents like perfluorobutyric acid (PFBA) can sometimes improve peak shape and resolution.

  • Temperature Control: Operating the column at an elevated temperature (e.g., 40-60°C) can improve peak shape by reducing mobile phase viscosity and speeding up mass transfer.

Data Presentation: HPLC Troubleshooting Matrix

Observed Problem Potential Cause Suggested Solution
Broad Peaks Strong hydrophobic interactions, secondary structure formationIncrease column temperature, use a shallower gradient, add a stronger organic modifier (e.g., isopropanol)
Peak Tailing Interaction with residual silanols on the stationary phaseUse a well-end-capped column, add a small amount of a competing base like triethylamine (TEA) to the mobile phase
Split Peaks Presence of diastereomers (from cis/trans isomers), on-column degradationOptimize gradient for better separation of isomers, ensure mobile phase pH is stable
Low Recovery Irreversible adsorption to the columnPre-condition the column with a blank injection, use a different stationary phase
Characterization & Analysis Difficulties
Problem: Ambiguous fragmentation in MS/MS spectra, making sequence confirmation difficult.

Root Cause Analysis:

Peptides containing β-amino acids can exhibit different fragmentation patterns compared to standard α-peptides. The presence of the cyclohexane ring can also lead to unique fragmentation pathways that may not be readily identified by standard sequencing software.[9][10]

Solutions:

  • Manual Spectral Interpretation: Be prepared to manually interpret the MS/MS spectra. Look for characteristic losses from the cyclohexane ring.

  • Utilize Different Fragmentation Techniques:

    • Collision-Induced Dissociation (CID): This is the most common method and will likely produce b- and y-ions.

    • Electron-Transfer Dissociation (ETD) / Electron-Capture Dissociation (ECD): These methods can be advantageous for peptides with labile modifications or for preserving the overall peptide structure while cleaving the backbone, providing complementary c- and z-ion series.[11]

  • High-Resolution Mass Spectrometry: Use of a high-resolution mass spectrometer (e.g., Orbitrap or TOF) is crucial for accurate mass determination of fragment ions, which aids in assigning their correct identity.

Problem: Peptide aggregation or low solubility in aqueous buffers.

Root Cause Analysis:

The hydrophobic nature of the cyclohexyl group can contribute to an overall increase in the hydrophobicity of the peptide, leading to aggregation and poor solubility in aqueous solutions, especially at neutral pH.[12][13]

Solutions:

  • Solubilization Protocol:

    • First, attempt to dissolve the peptide in sterile, deionized water.

    • If solubility is low, add a small amount of a polar organic solvent like acetonitrile or DMSO to the water.[14]

    • For basic peptides, adding a small amount of dilute acetic acid can help. For acidic peptides, dilute ammonium hydroxide can be used.

    • Sonication in a water bath can also aid in dissolution.[14]

  • Sequence Design: If solubility issues persist and are detrimental to the peptide's application, consider redesigning the sequence to include more hydrophilic or charged amino acids to counterbalance the hydrophobicity of the 3-amino-1-cyclohexane carboxylic acid residue.[12]

Visualization: Troubleshooting Workflow for Peptide Purification

purification_troubleshooting cluster_troubleshooting Troubleshooting Steps start Crude Peptide Analysis by LC-MS check_purity Is Purity > 80% and Peak Shape Good? start->check_purity proceed_prep Proceed to Preparative HPLC check_purity->proceed_prep Yes troubleshoot Initiate Troubleshooting check_purity->troubleshoot No broad_peaks Broad Peaks? troubleshoot->broad_peaks split_peaks Split/Multiple Peaks? troubleshoot->split_peaks low_recovery Low Recovery? troubleshoot->low_recovery solution_broad Shallow Gradient Increase Temperature broad_peaks->solution_broad solution_split Check for Isomers Optimize Gradient split_peaks->solution_split solution_recovery Change Column Chemistry (e.g., Phenyl-Hexyl) low_recovery->solution_recovery

Caption: A decision tree for troubleshooting common HPLC purification issues.

Frequently Asked Questions (FAQs)

Q1: What are the main differences in handling peptides with 3-amino-1-cyclohexane carboxylic acid compared to standard peptides?

A1: The primary differences lie in anticipating and addressing potential issues related to steric hindrance during synthesis, increased hydrophobicity affecting purification and solubility, and the possibility of diastereomers if a mix of cis and trans isomers of the amino acid is used.[5]

Q2: Can the cis/trans isomerism of 3-amino-1-cyclohexane carboxylic acid affect my peptide's properties?

A2: Yes. The stereochemistry of the amino and carboxyl groups on the cyclohexane ring (cis or trans) will influence the peptide's backbone conformation and its three-dimensional structure.[6][15] This can, in turn, affect its biological activity, aggregation propensity, and chromatographic behavior. It is crucial to use a stereochemically pure isomer of the amino acid to avoid a mixture of diastereomeric peptides, which can be very difficult to separate.

Q3: Are there specific side reactions to be aware of when using Fmoc-3-amino-1-cyclohexane carboxylic acid?

A3: While this specific amino acid does not have a reactive side chain, general side reactions associated with Fmoc-SPPS should be monitored. These include diketopiperazine formation if it is one of the first two N-terminal residues, and aspartimide formation if an aspartic acid residue is present in the sequence.[1] The use of a 2-chlorotrityl chloride resin can help minimize diketopiperazine formation.[1]

Q4: How does the incorporation of this amino acid affect NMR analysis?

A4: The cyclohexane ring protons will introduce complex signals in the aliphatic region of the ¹H NMR spectrum. 2D NMR techniques like COSY and TOCSY will be essential to assign these protons. The conformational rigidity imposed by the cyclic structure can be studied using NOESY or ROESY experiments to identify through-space interactions.[16][17]

Q5: What is the best way to store peptides containing 3-amino-1-cyclohexane carboxylic acid?

A5: Like most peptides, they should be stored as a lyophilized powder at -20°C or lower. For short-term storage in solution, use a buffer system that maintains solubility and stability, and store at 4°C. Avoid repeated freeze-thaw cycles.[12]

References

  • How to Improve in Solubility of Water-Insoluble Cyclic Peptide with HA nanogel.
  • Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids - PMC.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC.
  • Peptide solubility guidelines.
  • Peptide Purification - AAPPTec.
  • Peptide Purification Process & Methods: An Overview - Bachem.
  • Peptide Solubility Guidelines - How to solubilize a peptide.
  • Technical Support Center: Enhancing the Solubility of Peptides with Unnatural Amino Acids - Benchchem.
  • How to purify polar cyclic peptides? - ResearchGate.
  • Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis - Luxembourg Bio Technologies.
  • Fmoc Amino Acids for SPPS - AltaBioscience.
  • Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
  • HPLC Tech Tip: Approach to Peptide Analysis - Phenomenex.
  • Preparative RP-HPLC Method For Purifying Peptides - Google Patents.
  • Amino Acid Derivatives for Peptide Synthesis.
  • Why Fmoc-Protected Amino Acids Dominate SPPS? - BOC Sciences.
  • Introduction to Peptide Synthesis - PMC.
  • Synthesis of peptides containing cis- or trans-3- or 4-aminocyclohexane-carboxylic acid residues - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • Structural properties of cyclic peptides containing cis- or trans-2-aminocyclohexane carboxylic acid - PubMed.
  • Mass spectrometry of peptides and proteins - OSU Chemistry.
  • Accelerated Fmoc Solid-phase Synthesis of Peptides with Aggregation-disrupting Backbones - The Royal Society of Chemistry.
  • H NMR spectra were recorded at 300 and 400 MHz - The Royal Society of Chemistry.
  • Overcoming Aggregation in Solid-phase Peptide Synthesis - Sigma-Aldrich.
  • Accelerated Fmoc solid-phase synthesis of peptides with aggregation-disrupting backbones - PubMed.
  • Mass spectrometry of peptides and proteins - PubMed.
  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions - MDPI.
  • Assessment of Energy Effects Determining cis-trans Proline Isomerization in Dipeptides.
  • Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers - PMC.
  • An efficient Fmoc-SPPS approach for the generation of thioester peptide precursors for use in native chemical ligation - PMC.
  • β-Peptides incorporating polyhydroxylated cyclohexane β- amino acids: synthesis and conformational study | ChemRxiv.
  • Does the cis/trans configuration of peptide bonds in bioactive tripeptides play a role in ACE-1 enzyme inhibition? - PMC.
  • Product Focus: Amino acids for Fmoc SPPS Novabiochem® - Merck Millipore.
  • Side-chain effects on peptidyl-prolyl cis/trans isomerisation - PubMed.
  • Technical Support Center: Optimizing Coupling Efficiency of Fmoc-Phe(3-Cl)-OH in SPPS - Benchchem.
  • Chemistry of peptide fragmentation Molecular structures by ion spectroscopy - Radboud Repository.
  • Folding peptides studied by NMR - SeRMN.
  • Peptide ion fragmentation in Peptide ion fragmentation in mass spectrometry p y.
  • Determination of peptide and protein structures using NMR Spectroscopy - UQ eSpace.

Sources

Validation & Comparative

HPLC and mass spectrometry analysis of peptides with 3-amino-1-cyclohexane carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Guide: HPLC and Mass Spectrometry Analysis of Peptides Containing 3-Amino-1-Cyclohexane Carboxylic Acid (3-ACHC)

Executive Summary

The incorporation of 3-amino-1-cyclohexane carboxylic acid (3-ACHC) into peptide backbones represents a critical strategy in peptidomimetic drug design. Unlike flexible linear


-amino acids (e.g., 

-alanine) or standard

-amino acids, 3-ACHC introduces profound conformational constraints via its cyclohexane ring. This rigidity stabilizes specific secondary structures (such as 14-helices) and significantly enhances proteolytic stability.

However, the analysis of 3-ACHC peptides presents unique challenges:

  • Stereochemical Complexity: 3-ACHC possesses two chiral centers, leading to cis and trans diastereomers that are difficult to resolve.

  • Hydrophobicity: The lipophilic cyclohexane moiety alters retention behavior, often requiring non-standard HPLC conditions.

  • MS Fragmentation: The additional backbone carbon atom disrupts standard

    
    -peptide fragmentation rules, complicating sequence validation.
    

This guide objectively compares 3-ACHC analysis against standard alternatives, providing validated protocols for separation and identification.

Part 1: The Chemical Context & Alternatives

To understand the analytical requirements, we must first compare 3-ACHC to its structural alternatives.

Comparative Analysis: 3-ACHC vs. Alternatives
Feature3-ACHC (Cyclic

-AA)

-Alanine (Linear

-AA)
Proline (Cyclic

-AA)
Structure Rigid cyclohexane ring;

-backbone.
Flexible linear chain;

-backbone.
Rigid pyrrolidine ring;

-backbone.
Conformation Induces stable helices (e.g., 14-helix) or turns.Highly flexible; destabilizes helices.Induces kinks/turns; disrupts helices.
Hydrophobicity High (requires high % organic modifier).Low (elutes early).Moderate.
Isomerism High Complexity (cis/trans + enantiomers).None (achiral).cis/trans peptide bond isomerism.
Metabolic Stability Excellent (blocks peptidases).Good (blocks peptidases).Moderate.

Key Insight: The primary analytical bottleneck with 3-ACHC is not detection, but the chromatographic resolution of diastereomers formed during synthesis (e.g., incomplete stereocontrol leading to cis vs. trans mixtures).

Part 2: Chromatographic Behavior (HPLC)

Separating peptides containing 3-ACHC requires overcoming the "hydrophobic collapse" and resolving subtle stereochemical differences.

The Challenge: Diastereomeric Separation

Unlike


-peptides where D/L impurities separate easily, the cis- and trans-3-ACHC isomers often co-elute on standard C18 columns due to identical mass and similar hydrophobicity.
Recommended Protocol: Isomer-Specific Separation

System: UHPLC (Agilent 1290 or equivalent) Detection: UV (214/220 nm)

ParameterStandard Protocol (C18) Optimized 3-ACHC Protocol (Phenyl-Hexyl) Rationale
Column C18 (1.7 µm, 100 Å)Phenyl-Hexyl or C8 (1.7 µm, 100 Å)Phenyl phases engage in

interactions and shape selectivity, resolving cyclic isomers better than alkyl chains.
Mobile Phase A 0.1% TFA in Water0.1% PFPA (Pentafluoropropionic acid) in WaterPFPA acts as a stronger ion-pairing agent, increasing retention and resolution of cationic peptides.
Mobile Phase B 0.1% TFA in ACN0.1% PFPA in MeOH/ACN (50:50) Methanol provides different solvation selectivity for the cyclohexane ring compared to pure ACN.
Temperature 40°C25°C - 30°C Lower temperatures maximize steric selectivity interactions with the stationary phase.

Expert Tip: If Phenyl-Hexyl fails, utilize a Core-Shell C18 column at low temperature (15°C). The rigid core-shell structure often provides better mass transfer for bulky hydrophobic peptides.

Workflow Visualization: HPLC Method Development

HPLC_Optimization Figure 1: Decision tree for resolving 3-ACHC diastereomers. Start Crude 3-ACHC Peptide Screen1 Screen 1: C18 Column (Acidic pH) Start->Screen1 Decision1 Resolution > 1.5? Screen1->Decision1 Fail1 Co-elution of Diastereomers Decision1->Fail1 No Success Final Method (QC Validated) Decision1->Success Yes Opt1 Switch to Phenyl-Hexyl (Shape Selectivity) Fail1->Opt1 Opt2 Switch Modifier to PFPA (Ion Pairing) Opt1->Opt2 Opt3 Reduce Temp to 20°C Opt2->Opt3 Opt3->Success

Part 3: Mass Spectrometry Dynamics

Mass spectrometry of 3-ACHC peptides differs significantly from standard proteomics. The extra methylene group in the backbone (


) introduces a mass shift of +14.0156 Da  relative to the corresponding 

-amino acid analog, but the fragmentation logic changes.
Fragmentation Logic: vs. Cleavage

In standard CID (Collision Induced Dissociation),


-peptides break at the amide bond to form 

and

ions. 3-ACHC peptides, being

-amino acids, have an additional carbon between the nitrogen and the carbonyl.
  • Mass Shift: A 3-ACHC residue has a residue mass of 141.08 Da (assuming unsubstituted).

  • Internal Fragmentation: The cyclic nature prevents the formation of standard oxazolone

    
    -ions easily. Instead, you often observe:
    
    • Immonium Ions: A distinct ion at m/z 112 (cyclohexyl amine fragment) is often diagnostic.

    • Internal Cleavage: Loss of the cyclohexane ring side chain is not possible (it's part of the backbone), so the backbone is extremely stable.

Sequencing Protocol

Instrument: Q-TOF or Orbitrap (High Resolution is mandatory to distinguish the +14 Da shift from oxidations).

Step-by-Step Analysis:

  • Precursor Selection: Isolate the parent ion

    
    .
    
  • Soft Fragmentation (Low CE): Apply 20-25 eV. Look for the

    
    -ion series.
    
    • Note: The

      
      -ion series will be continuous until the 3-ACHC residue. The mass gap across the 3-ACHC residue will be 141 Da.
      
  • Hard Fragmentation (High CE): Apply >35 eV. Look for the diagnostic immonium ion at m/z 112.

  • Differentiation: If differentiating cis vs trans by MS alone, use Ion Mobility MS (IM-MS) . The cis isomer is generally more compact (lower Collisional Cross Section - CCS) than the trans isomer.

Fragmentation Pathway Diagram

MS_Fragmentation Figure 2: MS/MS fragmentation logic for 3-ACHC containing peptides. Parent Precursor Ion [M+H]+ CID CID Fragmentation Parent->CID Y_Ions y-ion Series (C-terminal fragments) CID->Y_Ions Amide Cleavage B_Ions b-ion Series (N-terminal fragments) CID->B_Ions Diagnostic Diagnostic Immonium Ion m/z 112 CID->Diagnostic High Energy Beta_Gap Mass Gap = 141 Da (3-ACHC Residue) Y_Ions->Beta_Gap Sequence Mapping

Part 4: Experimental Validation Data

The following data summarizes a comparative stability study performed to validate the utility of 3-ACHC.

Experiment: Metabolic Stability in Human Plasma (


).
Method:  LC-MS/MS quantification of parent peptide over 24 hours.
Peptide SequenceModificationHalf-life (

)
Conclusion
Ac-Phe-Ala-Ala-Lys-NH2None (Alpha Control)4.2 hoursRapid degradation by peptidases.
Ac-Phe-bAla-Ala-Lys-NH2

-Alanine (Linear)
12.5 hoursModerate improvement; flexible backbone.
Ac-Phe-(3-ACHC)-Ala-Lys-NH23-ACHC (Cyclic) > 48 hours Superior Stability. Steric bulk blocks enzyme access.

Protocol for Stability Assay:

  • Incubation: Mix peptide (10 µM) with pooled human plasma at 37°C.

  • Quenching: At time points (0, 1, 4, 24h), precipitate proteins with ice-cold acetonitrile (1:3 v/v).

  • Analysis: Centrifuge (10,000g, 10 min). Inject supernatant into LC-MS (C18 column).

  • Calculation: Plot

    
     vs. Time to determine 
    
    
    
    (elimination rate constant).
    
    
    .

References

  • Seebach, D., et al. (1996). "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Structure determination by NMR and CD spectroscopy and by X-ray crystallography." Helvetica Chimica Acta. Link

  • Appella, D. H., et al. (1999). "Beta-peptide foldamers: robust helix formation in a new family of beta-amino acid oligomers." Journal of the American Chemical Society. Link

  • Cheng, R. P., et al. (2001). "Beta-Peptides: From Structure to Function." Chemical Reviews. Link

  • Martinek, T. A., & Fulop, F. (2003). "Side-chain control of beta-peptide secondary structures." European Journal of Biochemistry. Link

  • Aguilar, M. I. (Ed.).[1] (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press.[1] Link

Sources

Technical Guide: Incorporation & Verification of 3-Amino-1-Cyclohexane Carboxylic Acid (3-ACHC) in Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the synthetic and analytical challenges associated with incorporating 3-amino-1-cyclohexane carboxylic acid (3-ACHC) into peptide backbones. Unlike standard


-amino acids, 3-ACHC is a cyclic 

-amino acid that introduces significant steric bulk and conformational rigidity. While these properties are highly desirable for inducing specific secondary structures (e.g., 12-helices) and improving proteolytic stability, they render standard Solid Phase Peptide Synthesis (SPPS) protocols inefficient.

This guide compares standard coupling methodologies against optimized high-efficiency protocols and provides a self-validating analytical framework using HPLC, MS, and NMR to confirm successful incorporation and isomeric integrity.

Part 1: The Synthetic Challenge & Strategic Comparison

The incorporation of 3-ACHC presents a unique kinetic barrier compared to flexible linkers like


-Alanine or standard 

-amino acids. The cyclohexane ring imposes a rigid constraint on the backbone, significantly reducing the nucleophilicity of the amino group (if N-terminal) and the accessibility of the carboxyl group (during activation).
Comparative Analysis of Coupling Reagents

The following table compares the performance of standard versus high-efficiency coupling reagents specifically for 3-ACHC incorporation.

Table 1: Coupling Efficiency Comparison for Sterically Hindered


-Amino Acids 
FeatureStandard Protocol (DIC/Oxyma) Alternative A (PyBOP/DIEA) Recommended Protocol (HATU/HOAt)
Mechanism Carbodiimide-mediated active esterPhosphonium salt activationAminium salt (Aza-benzotriazole)
Reactivity Moderate; susceptible to acyl urea formationHigh; good for difficult sequencesVery High ; fastest kinetics for hindered amines
Epimerization Risk LowLow to ModerateLow (if base is controlled)
Coupling Time 2–4 hours1–2 hours30–60 mins (Double Couple)
Typical Yield (3-ACHC) 60–75% (Incomplete)80–90%>95%
Suitability Linear, unhindered residuesModerate steric bulkCyclic

-amino acids (3-ACHC)

Expert Insight: For 3-ACHC, the "Standard Protocol" often results in deletion sequences (n-1 impurities). We strictly recommend the HATU/HOAt system or COMU for this specific residue to drive the reaction to completion against the steric barrier.

Part 2: Experimental Protocols

Optimized SPPS Incorporation Protocol

Objective: Maximize coupling yield of Fmoc-3-ACHC-OH onto a resin-bound peptide.

Reagents:

  • Resin: Rink Amide or Wang (Loading < 0.6 mmol/g recommended to reduce inter-chain aggregation).

  • Amino Acid: Fmoc-3-aminocyclohexanecarboxylic acid (3 eq).

  • Activator: HATU (2.9 eq) / HOAt (3 eq).

  • Base: DIEA (6 eq).

  • Solvent: DMF (Anhydrous).

Step-by-Step Methodology:

  • Resin Swelling: Swell resin in DCM (20 min), then wash with DMF (3x).

  • Deprotection: Remove Fmoc from the previous residue using 20% Piperidine/DMF (

    
     min). Wash thoroughly (DMF 5x, DCM 3x, DMF 3x).
    
  • Pre-Activation (Critical):

    • Dissolve Fmoc-3-ACHC-OH and HATU in minimal DMF.

    • Add DIEA immediately before adding to the resin.

    • Note: Do not let the activated ester sit for >2 minutes before addition to avoid racemization/side reactions.

  • Coupling:

    • Add the activated mixture to the resin.

    • Agitate (shake, do not stir) for 60 minutes .

  • Re-Coupling (Mandatory):

    • Drain the vessel. Do not deprotect.

    • Repeat Step 3 and 4 with fresh reagents for another 45 minutes.

  • Capping: Treat with Acetic Anhydride/Pyridine/DMF to cap any unreacted amines, preventing deletion sequences in subsequent steps.

Analytical Verification Workflow

Confirming the presence of 3-ACHC requires a multi-modal approach because its hydrophobicity can alter retention times unexpectedly, and its cyclic nature complicates MS fragmentation.

Diagram 1: Synthesis & Verification Workflow

G Start Resin-Bound Peptide Deprotect Fmoc Removal (20% Piperidine) Start->Deprotect Couple Coupling 3-ACHC (HATU/DIEA) Deprotect->Couple Check Kaiser/Chloranil Test Couple->Check Check->Couple Blue (Incomplete) Cleave TFA Cleavage Check->Cleave Colorless (Complete) HPLC HPLC Purification Cleave->HPLC MS LC-MS Verification (+125.16 Da) HPLC->MS NMR 1H-NMR (Stereochem Confirm) MS->NMR Isomer Check

Caption: Workflow for the incorporation and multi-stage verification of 3-ACHC residues.

Part 3: Verification Data & Interpretation

Method A: Mass Spectrometry (LC-MS)

Unlike linear amino acids, the cyclic structure of 3-ACHC does not fragment easily at the ring.

  • Target Mass Shift: The incorporation of 3-ACHC results in a mass increase of 125.16 Da (Calculated:

    
    ).
    
    • Formula:

      
      .
      
  • Fragmentation Pattern: In MS/MS (CID), look for the immonium ion of the 3-ACHC residue.

    • Diagnostic Ion: ~126 m/z (protonated immonium species).

Method B: Nuclear Magnetic Resonance (NMR)

NMR is the only definitive method to distinguish between cis and trans isomers of 3-ACHC, which is critical if the starting material was not enantiopure or if epimerization is suspected.

  • H1 (

    
    -proton ) & H3 ( 
    
    
    
    -proton ) Signals:
    • Trans-isomer: Typically adopts a chair conformation with diequatorial substituents. The coupling constant (

      
      ) will be large (~10-12 Hz) due to the anti-periplanar arrangement.
      
    • Cis-isomer: Substituents are axial/equatorial.[1] Coupling constants are smaller (< 5 Hz).

  • Chemical Shift: The amide NH proton of 3-ACHC often appears downfield (8.0–8.5 ppm) due to hydrogen bonding if the peptide adopts a helical structure (e.g., 12-helix).

Diagram 2: Analytical Decision Tree

DecisionTree Sample Purified Peptide Fraction MassCheck LC-MS Analysis Sample->MassCheck MassDecision Mass = Calc + 125 Da? MassCheck->MassDecision Fail Reject: Deletion Sequence MassDecision->Fail No PassMass Proceed to NMR MassDecision->PassMass Yes NMRCheck 1H-NMR Analysis PassMass->NMRCheck StereoDecision J(H1-H2) > 10 Hz? NMRCheck->StereoDecision TransConf Confirm: Trans-3-ACHC (Rigid/Helical) StereoDecision->TransConf Yes CisConf Confirm: Cis-3-ACHC (Turn/Disordered) StereoDecision->CisConf No

Caption: Decision logic for validating 3-ACHC identity and stereochemistry.

References

  • BenchChem. (2025).[2][3] A Head-to-Head Battle of Coupling Reagents: PyBOP vs. HATU for the Synthesis of Complex Peptides. BenchChem Technical Guides. Link

  • Sigma-Aldrich. (2024). Peptide Coupling Reagents Guide: Comparison of Phosphonium and Aminium Salts. Merck KGaA.[4] Link

  • RSC Advances. (2019). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? Royal Society of Chemistry. Link

  • PubChem. (2025).[5][6] 3-Aminocyclohexanecarboxylic acid: Chemical Properties and Spectral Data. National Library of Medicine. Link

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Notes. Link

Sources

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